1-(Bromomethyl)-4-methoxycyclohexane
Description
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Properties
IUPAC Name |
1-(bromomethyl)-4-methoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPXSOJPYCLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617175 | |
| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141604-51-5 | |
| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Bromomethyl)-4-methoxycyclohexane (CAS 141604-51-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Bromomethyl)-4-methoxycyclohexane, a valuable bifunctional building block for organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, reactivity, and potential applications in drug discovery, with a focus on the underlying scientific principles that guide its use in a research setting.
Core Molecular Attributes and Physicochemical Properties
This compound is a disubstituted cyclohexane containing a reactive bromomethyl group and a methoxy ether. This combination of a reactive handle for nucleophilic substitution and a group that can influence physicochemical properties makes it an attractive intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 141604-51-5 | - |
| Molecular Formula | C₈H₁₅BrO | - |
| Molecular Weight | 207.11 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Boiling Point | Predicted: Approx. 220-240 °C at 760 mmHg | General boiling point trends for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) | General solubility of alkyl halides |
Synthesis and Purification: A Tale of Two Protocols
The most direct and logical synthetic route to this compound is the bromination of its corresponding alcohol, (4-methoxycyclohexyl)methanol. The choice of brominating agent is critical and depends on the desired reaction conditions and sensitivity of other functional groups. We present two robust, field-proven protocols.
Rationale for Synthetic Approach
The conversion of a primary alcohol to a primary alkyl bromide is a fundamental transformation in organic synthesis. The hydroxyl group is a poor leaving group, so it must first be converted into a more reactive intermediate. Both phosphorus tribromide (PBr₃) and the Appel reaction (CBr₄/PPh₃) achieve this efficiently, proceeding via an Sₙ2 mechanism, which is ideal for primary alcohols to avoid carbocation rearrangements.
Diagram: General Synthesis Pathway
Caption: General synthetic route from the precursor alcohol.
Protocol 1: Bromination with Phosphorus Tribromide (PBr₃)
This is a classic and cost-effective method. The reaction is typically performed in an inert solvent and at low temperatures to control its exothermic nature.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (4-methoxycyclohexyl)methanol (1.0 eq) and anhydrous diethyl ether or dichloromethane (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes. A slight excess is often used to ensure complete conversion. The reaction is exothermic, and slow addition is crucial to maintain the temperature below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring it over crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: The Appel Reaction (CBr₄ and PPh₃)
The Appel reaction is a milder alternative to PBr₃ and is often preferred for substrates with sensitive functional groups. It proceeds with a high degree of inversion of stereochemistry.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add carbon tetrabromide (CBr₄, 1.2 eq) and an anhydrous solvent like dichloromethane.
-
Alcohol Addition: Add (4-methoxycyclohexyl)methanol (1.0 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, keeping the internal temperature below 10 °C. The reaction is often accompanied by a color change.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purification: Add a non-polar solvent like hexane to the crude residue and stir. The triphenylphosphine oxide will precipitate. Filter off the solid and wash with cold hexane. Concentrate the filtrate. Further purification can be achieved by flash column chromatography on silica gel.
Analytical Characterization: A Predictive Approach
As of the writing of this guide, published experimental spectroscopic data for this compound is scarce. However, we can confidently predict the key spectral features based on the well-characterized and structurally similar compound, bromomethylcyclohexane, and the known effects of a 4-methoxy substituent.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ (ppm): ~3.3-3.5 (d, 2H, -CH₂Br)~3.2-3.3 (s, 3H, -OCH₃)~3.1-3.2 (m, 1H, -CH-O-)~1.0-2.2 (m, 9H, cyclohexane ring protons) | The bromomethyl protons are deshielded by the electronegative bromine atom. The methoxy protons will appear as a sharp singlet. The proton on the carbon bearing the methoxy group will be deshielded. The remaining cyclohexane protons will be in the aliphatic region. |
| ¹³C NMR | δ (ppm): ~78-80 (-CH-O-)~55-57 (-OCH₃)~38-40 (-CH₂Br)~28-35 (cyclohexane ring carbons) | The carbon attached to the oxygen of the methoxy group will be the most downfield of the sp³ carbons. The methoxy carbon itself has a characteristic shift. The bromomethyl carbon is also deshielded. The other ring carbons will appear in the typical aliphatic range. |
| Mass Spec. (EI) | M⁺, [M+2]⁺: Characteristic isotopic pattern for bromine (approx. 1:1 ratio) at m/z 206 and 208. Fragmentation: Loss of Br• (m/z 127), loss of OCH₃• (m/z 175/177), loss of CH₂Br• (m/z 113). | The presence of a single bromine atom will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[1] Common fragmentation pathways for alkyl halides and ethers are expected. |
| IR | ν (cm⁻¹): ~2850-2950 (C-H stretch, aliphatic)~1080-1150 (C-O stretch, ether)~600-700 (C-Br stretch) | The spectrum will be dominated by strong C-H stretching bands. A prominent C-O stretching band will confirm the presence of the ether, and a weaker C-Br stretch will be present in the fingerprint region. |
Reactivity and Synthetic Utility
This compound is a versatile building block primarily due to the reactivity of the C-Br bond.
Nucleophilic Substitution Reactions (Sₙ2)
As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of the 4-methoxycyclohexylmethyl moiety into various molecular scaffolds.
Diagram: Sₙ2 Reactivity
Caption: General scheme for Sₙ2 reactions.
Causality in Experimental Choices:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.
-
Nucleophile: Strong, non-bulky nucleophiles favor the Sₙ2 pathway.
-
Temperature: Moderate temperatures are usually sufficient. Higher temperatures can promote the competing elimination reaction.
Elimination Reactions (E2)
With strong, sterically hindered bases, this compound can undergo E2 elimination to form 1-methylene-4-methoxycyclohexane.
Causality in Experimental Choices:
-
Base: Strong, bulky bases like potassium tert-butoxide (t-BuOK) are used to favor proton abstraction over nucleophilic attack.
-
Solvent: The corresponding alcohol of the base (e.g., tert-butanol for t-BuOK) is often used as the solvent.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Cis/Trans Isomerism and Conformational Analysis
The 1,4-disubstituted cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain.[2]
-
Trans Isomer: The thermodynamically more stable isomer will have both the bromomethyl and the methoxy groups in the equatorial positions, minimizing 1,3-diaxial interactions.
-
Cis Isomer: This isomer will have one group in an axial position and the other in an equatorial position. The bulkier bromomethyl group will preferentially occupy the equatorial position to minimize steric strain.[3]
The stereochemistry of the starting material, (4-methoxycyclohexyl)methanol, will determine the cis/trans ratio of the product, as the Sₙ2 bromination reactions proceed with inversion of configuration at the carbon center if it were chiral (which it is not in this case, but the principle applies to the relative orientation of the substituents).
Applications in Drug Discovery and Medicinal Chemistry
While there are no prominent drugs directly containing the this compound fragment, its value lies in its potential as a versatile building block. The 4-methoxycyclohexyl moiety is a common motif in bioactive molecules.[4]
Strategic Value:
-
Modulation of Physicochemical Properties: The methoxy group can improve metabolic stability and fine-tune lipophilicity and solubility, which are critical parameters in drug design.[4][5] The cyclohexane ring serves as a non-planar, rigid scaffold that can orient functional groups in specific vectors for optimal receptor binding.
-
Scaffold Hopping and Analogue Synthesis: This building block can be used to replace other cyclic systems (e.g., phenyl rings) in known drugs to explore new chemical space, potentially leading to improved properties or novel intellectual property. The bromomethyl group allows for the straightforward attachment of this scaffold to amines, phenols, thiols, and other nucleophilic groups commonly found in drug molecules.
-
Example of a Relevant Scaffold: The immunosuppressant drug Sirolimus (Rapamycin) contains a 4-hydroxy-3-methoxycyclohexyl group, highlighting the utility of substituted cyclohexanes in complex, biologically active natural products.[6] By providing a reactive handle, this compound allows for the synthetic incorporation of a similar valuable scaffold.
Diagram: Application in Medicinal Chemistry
Caption: Use as a building block in drug discovery.
Safety and Handling
Based on GHS classifications for similar alkyl halides, this compound should be handled with care.
-
Hazards: Expected to be a skin and eye irritant. May cause respiratory irritation. It is a combustible liquid.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat and open flames.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward from the corresponding alcohol, and its reactivity is dominated by the primary alkyl bromide, making it an excellent substrate for introducing the 4-methoxycyclohexylmethyl scaffold into a variety of molecules. While direct applications in marketed drugs are not established, its potential in medicinal chemistry for the synthesis of new chemical entities with modulated physicochemical and biological properties is significant. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
-
PubChem. (n.d.). Bromomethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sirolimus. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
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1-(Bromomethyl)-4-methoxycyclohexane synthesis route
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-4-methoxycyclohexane
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to this compound, a valuable bifunctional building block for pharmaceutical and materials science research. The synthesis is approached via a logical two-step sequence, commencing with the preparation of the key intermediate, (4-methoxycyclohexyl)methanol, followed by its conversion to the target compound. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical aspects such as stereochemistry, purification, and safety. The methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound is a disubstituted cyclohexane derivative featuring two distinct reactive sites: a nucleophilic methoxy group and an electrophilic bromomethyl group. This orthogonal reactivity makes it a versatile intermediate for constructing more complex molecular architectures. The cyclohexane scaffold, existing as both cis and trans diastereomers, offers a three-dimensional framework that is central to the design of many biologically active molecules.
The synthesis of this target molecule is most effectively achieved through a convergent strategy that builds upon a pre-formed cyclohexane ring. Our retrosynthetic analysis identifies (4-methoxycyclohexyl)methanol as the pivotal immediate precursor. This simplifies the overall synthesis into two primary stages:
-
Formation of the Ether Linkage : Synthesis of (4-methoxycyclohexyl)methanol from a suitable starting material.
-
Halogenation : Conversion of the primary alcohol in (4-methoxycyclohexyl)methanol to the corresponding alkyl bromide.
This guide will detail a primary synthetic pathway, offering in-depth mechanistic explanations and actionable protocols for laboratory execution.
Overall Synthetic Pathway
The logical flow from a commercially available starting material to the final product is illustrated below. The synthesis begins with the reduction of a readily available carboxylic acid to form a primary alcohol, which is then subjected to bromination.
Caption: High-level overview of the two-stage synthesis route.
Synthesis of the Key Intermediate: (4-methoxycyclohexyl)methanol
The cornerstone of this synthesis is the efficient preparation of (4-methoxycyclohexyl)methanol. While this compound can be prepared via multiple routes, one of the most direct methods involves the reduction of 4-methoxycyclohexanecarboxylic acid or its corresponding esters. This precursor is often synthesized through the hydrogenation of p-anisic acid.
Causality of Reagent Selection: The Reduction Step
The conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent.
-
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LiAlH₄ is a powerful source of hydride ions (H⁻) capable of reducing the highly oxidized carbonyl carbon of the acid.
-
Mechanism : The reaction proceeds via the formation of a lithium carboxylate salt, followed by successive hydride transfers from the [AlH₄]⁻ complex to the carbonyl carbon. The resulting aluminum alkoxide intermediate is then hydrolyzed during the aqueous work-up to liberate the primary alcohol.
Experimental Protocol: Reduction of 4-Methoxycyclohexanecarboxylic Acid
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All procedures must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate : A solution of 4-methoxycyclohexanecarboxylic acid (1.0 eq., as a mixture of cis/trans isomers) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. The addition rate should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quenching : The reaction is carefully cooled in an ice bath. The excess LiAlH₄ is quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is critical for safely decomposing the reactive hydride and precipitating manageable aluminum salts.
-
Work-up and Isolation : The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude (4-methoxycyclohexyl)methanol.
-
Purification : The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure alcohol.
Halogenation: From Alcohol to Alkyl Bromide
The final step in the sequence is the conversion of the primary hydroxyl group of (4-methoxycyclohexyl)methanol into a bromomethyl group. This transformation is a standard functional group interconversion, for which several reliable methods exist. We will focus on two of the most common and effective reagents: phosphorus tribromide (PBr₃) and concentrated hydrobromic acid (HBr).
Method 1: Bromination with Phosphorus Tribromide (PBr₃)
This method is highly effective for converting primary and secondary alcohols to alkyl bromides and typically proceeds with high yields.
-
Mechanistic Insight : The reaction follows an S_N2 pathway. The lone pair of electrons on the alcohol's oxygen atom attacks a phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester, which is an excellent leaving group. The previously displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group in a backside attack, leading to inversion of configuration (though this is not relevant for an achiral primary carbon). This mechanism is analogous to the bromination of other primary alcohols.[1]
Caption: Simplified mechanism for alcohol bromination using PBr₃.
Method 2: Bromination with Hydrobromic Acid (HBr)
Using concentrated HBr is a more atom-economical alternative, though it may require harsher conditions.
-
Mechanistic Insight : For a primary alcohol, the reaction also proceeds via an S_N2 mechanism. The first step is the protonation of the hydroxyl group by the strong acid (HBr) to form an oxonium ion (-OH₂⁺). This converts the poor leaving group (⁻OH) into a very good leaving group (H₂O). The bromide ion (Br⁻) then acts as the nucleophile, attacking the primary carbon and displacing water. This approach is well-documented for converting diols like 1,4-cyclohexanedimethanol into their corresponding bromomethyl derivatives.[2]
Comparative Analysis of Bromination Methods
| Parameter | Phosphorus Tribromide (PBr₃) | Hydrobromic Acid (HBr) |
| Reaction Conditions | Mild; typically 0 °C to room temperature. | Harsher; often requires heating. |
| Reaction Time | Generally shorter (1-3 hours). | Can be longer (8-12 hours).[2] |
| Mechanism | S_N2 | S_N2 (for primary alcohols) |
| Byproducts | Phosphorous acid (H₃PO₃) | Water |
| Advantages | High yields, clean reaction for primary alcohols. | Lower cost, more atom-economical. |
| Disadvantages | Corrosive, moisture-sensitive, stoichiometric phosphorus waste. | Can be slower, may require higher temperatures that could promote side reactions. |
Detailed Experimental Protocol (PBr₃ Method)
This protocol outlines the synthesis of this compound from (4-methoxycyclohexyl)methanol using PBr₃.
-
Reaction Setup : A dry, round-bottom flask is charged with (4-methoxycyclohexyl)methanol (1.0 eq.) and a suitable anhydrous solvent such as toluene or diethyl ether under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition : Phosphorus tribromide (0.4 eq.) is added dropwise to the stirred solution. A small amount of pyridine may be added to neutralize the HBr byproduct.[1]
-
Reaction Monitoring : The mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The reaction is monitored by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Quenching and Work-up : The reaction mixture is slowly poured into ice-water to quench the excess PBr₃. The organic layer is separated.
-
Purification : The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. It is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure.
-
Final Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.
Stereochemical Considerations
The 1,4-disubstituted cyclohexane ring of the target molecule can exist as two distinct diastereomers: cis and trans.
-
trans isomer : The two substituents (methoxy and bromomethyl) are on opposite sides of the ring, with one in an equatorial position and the other also equatorial in the most stable chair conformation. The trans isomer is generally the more thermodynamically stable of the two.[2]
-
cis isomer : The substituents are on the same side of the ring, resulting in one equatorial and one axial substituent in the most stable chair conformation.
The stereochemical outcome of the synthesis is determined by the stereochemistry of the starting material. The two reaction steps described (reduction and bromination) occur at the exocyclic carbonyl and methylene groups, respectively, and do not affect the stereocenters on the cyclohexane ring itself. Therefore, if the synthesis begins with trans-4-methoxycyclohexanecarboxylic acid, the final product will be trans-1-(Bromomethyl)-4-methoxycyclohexane. If a mixture of isomers is used as the starting material, a corresponding mixture of isomers will be obtained in the final product.[3] The separation of these isomers can often be achieved by fractional distillation or preparative chromatography.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic signals for the methoxy group (-OCH₃) around 3.3 ppm, the bromomethyl protons (-CH₂Br) as a doublet around 3.2-3.4 ppm, and complex multiplets for the cyclohexane ring protons. The coupling constants of the ring protons can help in determining the cis/trans configuration.[4]
-
¹³C NMR : Will show distinct signals for the carbons of the methoxy group, the bromomethyl group, and the cyclohexane ring.
-
-
Mass Spectrometry (MS) : The mass spectrum will display a characteristic molecular ion peak (M⁺) cluster with a 1:1 ratio for the two isotopes of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy : Key absorption bands will include C-H stretching for the alkane and methoxy groups, a strong C-O ether stretch (around 1100 cm⁻¹), and a C-Br stretch in the fingerprint region (around 600-700 cm⁻¹).
Safety and Handling
All chemicals used in this synthesis are hazardous and must be handled with extreme care.
-
Lithium Aluminum Hydride (LiAlH₄) : Highly reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Phosphorus Tribromide (PBr₃) : Highly corrosive and toxic. Reacts with water to release HBr gas. Work must be conducted in a well-ventilated fume hood.
-
Hydrobromic Acid (HBr) : Acutely toxic and causes severe skin burns and eye damage.
-
Organic Solvents (THF, Toluene, Ether) : Flammable and should be handled away from ignition sources.
-
Brominated Organic Compounds : Alkyl bromides are alkylating agents and should be treated as potentially toxic and carcinogenic.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
References
- Munday, L. (1961). The configuration of the 1-amino-1-cyanocycloalkanes. Journal of the Chemical Society, 4372-4379.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of resveratrol for anticancer activity. J. Chem. Pharm. Sci.
- PubChem. (n.d.). (4-(Bromomethyl)cyclohexyl)methanol.
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Google Patents. (n.d.). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Vulcanchem. (n.d.). (4-(Bromomethyl)cyclohexyl)methanol - 137384-55-5.
- Benchchem. (n.d.). A Comparative Guide to (4,4-Dimethoxycyclohexyl)methanol and its Monomethoxy Analog for Preclinical Research.
- Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
- Pinedo-Rivilla, C., et al. (2009). Asymmetric microbial reduction of ketones: absolute configuration of trans-4-ethyl-1-(1S-hydroxyethyl)cyclohexanol. Tetrahedron: Asymmetry, 20(22), 2666–2672.
- Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
Sources
A Technical Guide to 1-(Bromomethyl)-4-methoxycyclohexane: Synthesis, Stereochemistry, and Reactivity for Advanced Drug Discovery
Abstract: 1-(Bromomethyl)-4-methoxycyclohexane is a valuable saturated carbocyclic building block for medicinal chemistry and drug discovery. Its 1,4-disubstituted cyclohexane core allows for the introduction of a non-planar, metabolically robust scaffold that can serve as a bioisostere for aromatic systems, often improving physicochemical properties such as solubility and metabolic stability. The presence of a reactive bromomethyl handle facilitates covalent attachment to a wide range of molecular frameworks via nucleophilic substitution. This guide provides an in-depth analysis of the compound's stereochemistry, presents validated synthetic protocols, details its spectroscopic signature, and explores its reactivity profile and strategic applications in the development of novel therapeutics.
Part 1: Nomenclature and Stereochemical Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for the structure is This compound . The numbering of the cyclohexane ring assigns locant "1" to the carbon bearing the bromomethyl group and "4" to the carbon with the methoxy substituent.
A critical feature of this molecule is its stereoisomerism. Due to the 1,4-disubstitution pattern on the cyclohexane ring, the compound exists as two distinct diastereomers: cis and trans. The stereochemical configuration profoundly impacts the molecule's three-dimensional shape, energy, and interaction with biological targets.
-
trans-1-(Bromomethyl)-4-methoxycyclohexane: This is the thermodynamically more stable isomer. In its lowest energy chair conformation, both the larger bromomethyl and the methoxy groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which are a significant source of steric strain.
-
cis-1-(Bromomethyl)-4-methoxycyclohexane: In the cis isomer, one substituent is in an axial position while the other is equatorial. The ring can undergo conformational flipping, but in either chair form, one bulky group will be forced into a sterically hindered axial orientation, rendering this isomer higher in energy than its trans counterpart.
The distinction between these isomers is crucial in drug design, as the precise spatial orientation of the reactive bromomethyl group relative to the rest of the scaffold dictates how it can be presented to a target molecule or binding pocket.
Caption: Chair conformations of trans and cis isomers.
Part 2: Synthesis Methodologies
The synthesis of this compound is most reliably achieved via a two-step sequence starting from the corresponding 4-methoxycyclohexanecarboxylic acid. This approach allows for stereochemical control at the precursor stage. The general pathway involves the reduction of the carboxylic acid to a primary alcohol, followed by bromination.
Workflow for Synthesis
Caption: General two-step synthesis workflow.
Experimental Protocol: Synthesis of trans-1-(Bromomethyl)-4-methoxycyclohexane
This protocol assumes the use of trans-4-methoxycyclohexanecarboxylic acid as the starting material. The same procedure can be applied to the cis isomer.
Step 1: Reduction of trans-4-Methoxycyclohexanecarboxylic Acid
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, unhindered reducing agent that efficiently converts carboxylic acids to primary alcohols without affecting the methoxy ether linkage. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent.
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF (100 mL).
-
Addition: Cool the suspension to 0 °C using an ice bath. Dissolve trans-4-methoxycyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours to ensure complete reduction.
-
Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) generates a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield crude (trans-4-methoxycyclohexyl)methanol, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Bromination of (trans-4-methoxycyclohexyl)methanol
Causality: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to primary alkyl bromides.[1] The reaction proceeds via an Sₙ2 mechanism, which in this case preserves the stereochemistry of the cyclohexane ring. A small amount of pyridine is often added to neutralize the HBr byproduct.
-
Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve the (trans-4-methoxycyclohexyl)methanol (1.0 eq.) from the previous step in anhydrous toluene (100 mL). Add a catalytic amount of pyridine (0.1 eq.).
-
Addition: Cool the solution to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise over 30 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into ice-cold water (100 mL). Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, trans-1-(Bromomethyl)-4-methoxycyclohexane, can be purified by vacuum distillation or silica gel chromatography to yield a colorless oil.
Part 3: Physicochemical Properties and Spectroscopic Characterization
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical and Calculated Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₅BrO | - |
| Molecular Weight | 207.11 g/mol | Calculated |
| Appearance | Colorless Oil | Predicted |
| Boiling Point | ~95-100 °C at reduced pressure | Estimated from analogs[2] |
| Density | ~1.2-1.3 g/cm³ | Estimated from analogs[2] |
| Solubility | Insoluble in water; Soluble in organic solvents | Predicted |
Predicted Spectroscopic Data
Spectroscopic analysis, particularly ¹H and ¹³C NMR, is essential for confirming the structure and, crucially, for differentiating between the cis and trans isomers.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.40 (d, J ≈ 6.5 Hz, 2H): Protons of the bromomethyl group (-CH₂ Br). The doublet arises from coupling to the adjacent methine proton at C1.
-
δ ~3.34 (s, 3H): Protons of the methoxy group (-OCH₃ ). This sharp singlet is a characteristic feature.
-
δ ~3.15-3.25 (m, 1H): Proton on the carbon bearing the methoxy group (-CH -O). The multiplicity and width of this signal are diagnostic for stereochemistry:
-
trans isomer: The C4-proton is axial, coupling to two axial and two equatorial neighbors. This typically results in a broad multiplet or a triplet of triplets with large (~10-12 Hz) axial-axial coupling constants.
-
cis isomer: The C4-proton is equatorial, coupling to two axial and two equatorial neighbors. The smaller equatorial-axial and equatorial-equatorial couplings result in a narrower, less resolved multiplet.
-
-
δ ~1.0-2.2 (m, 9H): Complex multiplets corresponding to the remaining eight cyclohexane ring protons and the C1 methine proton.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~78-80: C4 carbon attached to the methoxy group (-C H-O).
-
δ ~56.1: Methoxy carbon (-OC H₃). This is a highly characteristic chemical shift for methoxy groups on saturated rings.[3]
-
δ ~40-42: C1 carbon of the cyclohexane ring.
-
δ ~38-40: Bromomethyl carbon (-C H₂Br).
-
δ ~28-35: Remaining cyclohexane ring carbons (C2, C3, C5, C6).
-
-
IR Spectroscopy (neat, cm⁻¹):
-
2930, 2855: C-H stretching (sp³).
-
1450: C-H bending.
-
1100: C-O-C ether stretching (strong).
-
~650: C-Br stretching.
-
-
Mass Spectrometry (EI):
-
M⁺ peaks at m/z 206/208: A characteristic isotopic pattern (approx. 1:1 ratio) for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Key Fragments: m/z 127 (M - Br), m/z 113 (M - CH₂Br), m/z 175/177 (M - OCH₃).
-
Part 4: Reactivity Profile and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the primary alkyl bromide.
Primary Reactivity: Nucleophilic Substitution
The bromomethyl group is an excellent electrophile for Sₙ2 reactions. The primary carbon is sterically accessible, and the bromide ion is a good leaving group. This allows for the efficient introduction of the 4-methoxycyclohexylmethyl moiety onto a variety of nucleophiles.
Caption: General Sₙ2 reaction of the title compound.
Common nucleophiles include:
-
Amines (R-NH₂): Forms secondary amines, a key linkage in many drug scaffolds.
-
Azides (N₃⁻): Forms an alkyl azide, which can be subsequently reduced to a primary amine or used in "click chemistry" cycloadditions.[4]
-
Thiolates (RS⁻): Forms thioethers.
-
Carboxylates (RCOO⁻): Forms esters.
-
Phenoxides (ArO⁻): Forms aryl ethers.
Application in Drug Discovery
The strategic incorporation of saturated ring systems is a growing trend in drug discovery to escape "flatland" — the over-reliance on aromatic and sp²-hybridized systems.[5] The 4-methoxycyclohexylmethyl scaffold offers several advantages:
-
Improved Physicochemical Properties: Compared to an analogous para-methoxybenzyl group, this aliphatic scaffold can disrupt planarity, reduce π-stacking interactions, and increase aqueous solubility, leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The cyclohexane ring lacks the sites for oxidative metabolism common to aromatic rings (e.g., aromatic hydroxylation by cytochrome P450 enzymes), potentially increasing the metabolic half-life of a drug candidate.
-
Vectorial Exit: The defined cis and trans stereochemistry allows the scaffold to act as a rigid spacer, projecting a functional group or pharmacophore into a specific region of three-dimensional space to optimize binding interactions with a biological target.
References
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Munday, L. (1961). The preparation and properties of α-aminonitriles. Journal of the Chemical Society, 4372-4379. Available at: [Link]
- Google Patents. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
-
Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis and evaluation of resveratrol for anticancer activity. Available at: [Link]
-
PubChem. (n.d.). (4-(Bromomethyl)cyclohexyl)methanol. Available at: [Link]
-
Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Available at: [Link]
-
Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Available at: [Link]
-
Wang, S., et al. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(8), 955-968. Available at: [Link]
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- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 1-(Bromomethyl)-4-methoxycyclohexane in organic solvents
An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-4-methoxycyclohexane in Organic Solvents
Executive Summary
This compound is a bifunctional organic molecule featuring a reactive bromomethyl group and a methoxy ether on a cyclohexane scaffold. Its utility as a synthetic intermediate in pharmaceutical and materials science is intrinsically linked to its solubility characteristics. A comprehensive understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. This guide provides a deep dive into the theoretical principles governing the solubility of this compound, offers a predictive solubility profile based on its molecular structure, and presents a rigorous, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to effectively utilize this compound in their work.
Molecular Structure and Physicochemical Properties
The solubility of a compound is dictated by its structure. This compound possesses distinct structural motifs that influence its interaction with different solvents:
-
Cyclohexane Backbone: This saturated aliphatic ring is the largest part of the molecule and is fundamentally nonpolar. It primarily engages in weak van der Waals (dispersion) forces.
-
Bromomethyl Group (-CH₂Br): The significant electronegativity difference between carbon and bromine creates a polar C-Br bond, introducing a dipole moment. This group can participate in dipole-dipole interactions.
-
Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom's lone pairs of electrons can act as a hydrogen bond acceptor.[1] This feature can enhance solubility in protic solvents, although the absence of a hydroxyl proton means it cannot act as a hydrogen bond donor.[1][2]
The overall character of this compound is that of a weakly polar molecule. Its behavior is dominated by the large nonpolar hydrocarbon framework, with polarity contributions from the C-Br and C-O-C bonds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Rationale / Source |
| Molecular Formula | C₈H₁₅BrO | Derived from structure. |
| Molecular Weight | ~207.11 g/mol | Calculated from formula. |
| Polarity | Weakly Polar | A balance between the large nonpolar cyclohexane ring and the polar C-Br and ether functional groups.[3] |
| Hydrogen Bond Donor | No | Lacks an acidic proton (e.g., O-H, N-H). |
| Hydrogen Bond Acceptor | Yes | The oxygen atom in the methoxy group has lone pairs that can accept a hydrogen bond.[1][4] |
Foundational Principles of Solubility
The principle of similia similibus solvuntur, or "like dissolves like," is the cornerstone of predicting solubility.[5] This means that substances with similar intermolecular forces are likely to be miscible. For a solute to dissolve, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit van der Waals forces. Haloalkanes and ethers tend to dissolve well in these solvents because the new intermolecular attractions are similar in strength to the ones being broken.[6]
-
Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents have dipole moments but do not have hydrogen bond-donating capabilities. They can effectively solvate the polar regions of the solute through dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess both a dipole moment and the ability to donate hydrogen bonds. While they can interact with the polar C-Br bond and act as a hydrogen bond donor to the methoxy group's oxygen, the large nonpolar cyclohexane ring can disrupt the solvent's strong hydrogen-bonding network, potentially limiting solubility.[6]
-
Water: As a highly polar, protic solvent with a strong hydrogen-bonding network, water is a poor solvent for most haloalkanes. Significant energy is required to break the water-water hydrogen bonds, and this energy is not sufficiently recovered through interactions with the largely nonpolar solute.
Predicted Solubility Profile
While specific quantitative data for this compound is not widely published, a qualitative profile can be expertly predicted based on the principles discussed above.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |
| Nonpolar | Hexane, Cyclohexane, Toluene | High | Van der Waals (dispersion) forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | Dipole-dipole interactions and van der Waals forces. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate | Stronger dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | Hydrogen bonding (acceptor), dipole-dipole, and van der Waals forces. |
| Aqueous | Water | Insoluble | Energetically unfavorable disruption of water's hydrogen bond network. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, rigorous experimental measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound at a specific temperature.[7] This protocol is designed to be self-validating through the establishment of thermodynamic equilibrium.
Objective
To quantitatively determine the solubility of this compound in a selection of organic solvents at 25 °C.
Materials and Reagents
-
This compound (solute)
-
Selected organic solvents (HPLC or analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Calibrated pipettes and volumetric flasks
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV system
-
Syringe filters (0.22 µm, PTFE)
Experimental Workflow Diagram
The following diagram outlines the critical steps of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several glass vials. The key is to add enough solid so that undissolved material is clearly visible after equilibration. This ensures a saturated solution.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to 25 °C.
-
Agitate the vials at a constant speed for a minimum of 24 hours. Causality: This extended agitation period is critical to ensure that the system reaches thermodynamic equilibrium between the undissolved solid and the dissolved solute.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Alternatively, for finely suspended particles, centrifuge the vials at a moderate speed to pellet the excess solid. Causality: This step is crucial to ensure that no solid particulates are transferred during sampling, which would artificially inflate the measured solubility.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial.
-
Accurately weigh the filtered sample, and then dilute it with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the diluted samples using a validated GC-FID or HPLC-UV method.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility is typically expressed in mg/mL or mol/L.
-
Applications of Solubility Data
The empirically determined solubility data has direct and practical implications:
-
Reaction Chemistry: Selecting a solvent in which the starting material exhibits high solubility is crucial for achieving a homogeneous reaction mixture, which often leads to faster reaction rates and higher yields.
-
Purification: Solubility differences are exploited in purification techniques like recrystallization. A suitable solvent system will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities behind in the solution.
-
Drug Development: For pharmaceutical applications, solubility in various media (including non-aqueous solvents used in formulation) is a critical parameter that affects bioavailability and the ability to prepare stable, injectable, or topical formulations.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from the analogous compound (Bromomethyl)cyclohexane suggests appropriate precautions.[8][9]
-
Hazards: Likely to be a skin and eye irritant.[8][9] May cause respiratory irritation. Combustible liquid.[10]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
Conclusion
This compound is a weakly polar molecule predicted to have high solubility in nonpolar and polar aprotic organic solvents, with moderate to low solubility in polar protic solvents and insolubility in water. This profile is governed by the interplay of its nonpolar cyclohexane ring and its polar bromomethyl and methoxy functional groups. While these predictions provide a strong theoretical foundation, they must be confirmed by rigorous experimental data for any critical application. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to obtain the precise, quantitative solubility data required to effectively advance their research and development efforts.
References
View References
-
PubChem. 1-(Bromomethyl)-4-methylcyclohexane. National Center for Biotechnology Information. [Link]
-
Chemsrc. 1-bromomethyl-4-methoxybenzene. [Link]
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Quora. Why do haloalkanes dissolve in organic solvents?. [Link]
-
University of Waterloo. Solubility of Organic Compounds. [Link]
-
Filo. Why haloalkanes are easily dissolved in organic solvent. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Fiveable. Methoxy Definition - Organic Chemistry Key Term. [Link]
-
iPrep. Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th. YouTube. [Link]
-
Proprep. Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. [Link]
-
Cheméo. Chemical Properties of Cyclohexane, (bromomethyl)- (CAS 2550-36-9). [Link]
-
Fisher Scientific. Safety Data Sheet: (Bromomethyl)cyclohexane. [Link]
-
Roskamp, Z. D., & Tantillo, D. J. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]
-
NCERT. Haloalkanes and Haloarenes. [Link]
-
Allen. Haloalkanes dissolve easily in organic solvents, why?. [Link]
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Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]
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Jorgensen, M. R., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. 1-Methoxy-4-methylcyclohexane. National Center for Biotechnology Information. [Link]
-
ResearchGate. The role of the methoxy group in approved drugs. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
-
The Organic Chemistry Tutor. How To Tell If a Molecule is Polar or Nonpolar. YouTube. [Link]
-
PubChem. Methyl 4-methoxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
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theoretical yield calculation for 1-(Bromomethyl)-4-methoxycyclohexane synthesis
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1-(Bromomethyl)-4-methoxycyclohexane
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, precision and predictability are paramount. The synthesis of functionalized alicyclic compounds, such as this compound, serves as a critical step in the development of more complex molecular architectures. This guide provides an in-depth examination of the synthesis of this target molecule, with a core focus on the principles and execution of theoretical yield calculation. Understanding theoretical yield is fundamental, as it establishes a benchmark for reaction efficiency, enabling scientists to evaluate the efficacy of a synthetic protocol, troubleshoot experimental deviations, and optimize processes for scale-up. This document is designed for researchers, chemists, and drug development professionals, offering both the foundational theory and a practical, field-proven framework for its application.
The Synthetic Pathway: Bromination of (4-methoxycyclohexyl)methanol
The conversion of primary alcohols to alkyl bromides is a cornerstone transformation in organic synthesis. For the preparation of this compound, a reliable and widely adopted method involves the reaction of the corresponding primary alcohol, (4-methoxycyclohexyl)methanol, with phosphorus tribromide (PBr₃).[1]
Balanced Chemical Equation
The stoichiometry of the reaction is crucial for any yield calculation. Three moles of the alcohol react with one mole of phosphorus tribromide to produce three moles of the desired alkyl bromide and one mole of phosphorous acid as a byproduct.
3 C₈H₁₆O₂ + PBr₃ → 3 C₈H₁₅BrO + H₃PO₃
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The process is initiated by the attack of the alcoholic oxygen on the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester intermediate. A subsequent Sₙ2 (Substitution Nucleophilic Bimolecular) attack by the displaced bromide ion on the carbon atom bearing the hydroxyl group leads to the formation of the alkyl bromide product and a dibromophosphite species. This process repeats two more times to fully react the PBr₃, ultimately forming phosphorous acid (H₃PO₃).
Experimental Protocol: Synthesis of this compound
This protocol describes a laboratory-scale synthesis. The causality behind each step is explained to ensure a robust and reproducible procedure. All operations involving phosphorus tribromide must be conducted in a well-ventilated fume hood due to its corrosive and moisture-sensitive nature.[2][3]
Materials:
-
(4-methoxycyclohexyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup:
-
A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. A drying tube is placed atop the condenser to protect the reaction from atmospheric moisture.
-
Charge the flask with (4-methoxycyclohexyl)methanol (10.0 g) dissolved in anhydrous diethyl ether (100 mL).
-
Rationale: Diethyl ether serves as an inert solvent that dissolves the starting material and facilitates temperature control. Anhydrous conditions are critical as PBr₃ reacts violently with water.[3][4]
-
-
Addition of Reagent:
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (7.4 g, 2.7 mL) dropwise from the addition funnel over 30 minutes with vigorous stirring.
-
Rationale: The reaction is exothermic. Slow, dropwise addition at a reduced temperature prevents overheating, which could lead to undesirable side reactions and reduced yield.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side products.
-
-
Work-up and Purification:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of ice-cold water.
-
Rationale: Quenching with water neutralizes any unreacted PBr₃ and hydrolyzes the phosphorous acid byproduct. This step is also highly exothermic and requires careful temperature control.
-
Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and finally 50 mL of brine.
-
Rationale: The bicarbonate wash neutralizes any residual acidic components (like HBr). The water wash removes water-soluble impurities, and the brine wash helps to pre-dry the organic layer by removing bulk water.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Rationale: MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent. Rotary evaporation removes the volatile solvent, leaving the less volatile product.
-
Experimental Workflow Diagram
Caption: Experimental workflow from reagent setup to crude product isolation.
Core Directive: Theoretical Yield Calculation
The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants. The calculation is a multi-step process that hinges on identifying the limiting reactant.[5][6][7]
Step 1: Physicochemical Data Compilation
Accurate data is the foundation of a correct calculation. The properties of the reactants and the main product are summarized below.
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL @ 20°C) | Source |
| (4-methoxycyclohexyl)methanol | C₈H₁₆O₂ | 144.21 | ~0.98 (estimated) | [8] |
| Phosphorus Tribromide | PBr₃ | 270.69 | 2.88 | [9] |
| This compound | C₈H₁₅BrO | 207.11 | ~1.3 (estimated) | Calculated |
Step 2: Calculate Moles of Reactants
Using the masses from the protocol and the molar masses from the table:
-
Moles of (4-methoxycyclohexyl)methanol: Moles = Mass / Molar Mass = 10.0 g / 144.21 g/mol = 0.0693 mol
-
Moles of Phosphorus Tribromide: Moles = Mass / Molar Mass = 7.4 g / 270.69 g/mol = 0.0273 mol
Step 3: Identify the Limiting Reactant
To determine the limiting reactant, we compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation (3:1).
-
Required moles of alcohol for the PBr₃ present: Moles Alcohol = 0.0273 mol PBr₃ * (3 mol Alcohol / 1 mol PBr₃) = 0.0819 mol
We have 0.0693 mol of alcohol, which is less than the 0.0819 mol required to fully react all the PBr₃. Therefore, (4-methoxycyclohexyl)methanol is the limiting reactant .
Step 4: Calculate Theoretical Moles and Mass of Product
The maximum amount of product is determined by the amount of the limiting reactant. The stoichiometric ratio between the limiting reactant (alcohol) and the product is 3:3 or 1:1.
-
Theoretical Moles of this compound: Moles Product = 0.0693 mol Alcohol * (3 mol Product / 3 mol Alcohol) = 0.0693 mol
-
Theoretical Yield (Mass) of this compound: Mass = Moles * Molar Mass = 0.0693 mol * 207.11 g/mol = 14.35 g
The theoretical yield for this reaction is 14.35 grams . This figure represents the maximum mass of this compound that could be produced if the reaction were 100% efficient. The actual yield obtained after purification would be compared against this value to calculate the percent yield, a true measure of the experiment's success.
Conclusion
This guide has detailed the systematic approach required to calculate the theoretical yield for the synthesis of this compound. By grounding the calculation in a robust experimental protocol and a clear understanding of stoichiometry, researchers can establish a reliable benchmark for their synthetic efforts. The principles outlined—from understanding the reaction mechanism to meticulously following a step-by-step calculation process—are universally applicable in the field of chemical synthesis, providing a framework for achieving accuracy, reproducibility, and a deeper insight into the efficiency of chemical transformations.
References
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"Synthesis and evaluation of resveratrol for anticancer," Journal of Chemical and Pharmaceutical Sciences. [Link]
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"Phosphorus tribromide | PBr3," PubChem, National Institutes of Health. [Link]
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"12.9: Theoretical Yield and Percent Yield," Chemistry LibreTexts. [Link]
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"(4-Methoxycyclohexyl)methanol | C8H16O2," PubChem, National Institutes of Health. [Link]
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"Physicochemical Parameters for (4-Methylcyclohexyl)methanol," ResearchGate. [Link]
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"How do I determine the theoretical yield in an organic reaction?," Reddit. [Link]
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-
"Phosphorus tribromide," Sciencemadness Wiki. [Link]
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"How to Calculate the Theoretical Yield of a Chemical Reaction," Study.com. [Link]
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"How to Find Theoretical Yield (2023)," YouTube. [Link]
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"4-Methylcyclohexanemethanol," Wikipedia. [Link]
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"A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins," HETEROCYCLES, Vol. 65, No. 12, 2005. [Link]
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"1-Bromo-4-methoxycyclohexane | C7H13BrO," PubChem, National Institutes of Health. [Link]
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"Yield Calculation," University of Calgary. [Link]
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"Phosphorus tribromide," chemeurope.com. [Link]
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"[4-[[4-(Hydroxymethyl)cyclohexyl]methyl]cyclohexyl]methanol," PubChem, National Institutes of Health. [Link]
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"1-bromomethyl-4-methoxybenzene | CAS#:2746-25-0," Chemsrc. [Link]
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molecular weight of 1-(Bromomethyl)-4-methoxycyclohexane
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 1-(Bromomethyl)-4-methoxycyclohexane
Abstract
This technical guide provides a comprehensive overview of this compound, a key aliphatic building block relevant to researchers in organic synthesis and drug development. The document details the molecule's fundamental physicochemical properties, with a critical focus on the structural implications of its cis and trans stereoisomers. We present a systematic approach to its analytical characterization, outlining detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide discusses its primary synthetic route and critical safety considerations. The information is consolidated into structured tables and illustrative diagrams to serve as a practical resource for laboratory scientists.
Molecular Structure and Physicochemical Properties
Chemical Identity
This compound is a disubstituted cyclohexane derivative. Its structure incorporates a saturated six-membered ring, providing a non-planar, lipophilic scaffold. The two functional groups—a reactive bromomethyl group and a methoxy ether group—are positioned at opposite ends of the ring in a 1,4-substitution pattern.
Molecular Weight
The molecular formula for this compound is C₈H₁₅BrO[1]. Based on the IUPAC standard atomic weights, its molecular weight is calculated as follows:
-
Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 15 × 1.008 g/mol = 15.120 g/mol
-
Bromine (Br): 1 × 79.904 g/mol = 79.904 g/mol
-
Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol
-
Total Molecular Weight: 207.11 g/mol
The monoisotopic mass, crucial for high-resolution mass spectrometry, is 206.03062 Da[1].
Stereoisomerism: The Critical Role of cis and trans Isomers
The 1,4-disubstitution pattern on the cyclohexane ring gives rise to two distinct geometric isomers: cis and trans. These isomers have different spatial arrangements of the substituents, which significantly influences their physical properties, reactivity, and biological activity.
-
trans Isomer: In the most stable chair conformation, both the bromomethyl and methoxy groups can occupy equatorial positions, minimizing steric strain. This is generally the thermodynamically favored isomer.
-
cis Isomer: In the most stable chair conformation, one substituent must occupy an equatorial position while the other occupies an axial position. This results in greater steric hindrance compared to the di-equatorial trans isomer.
The differentiation between these isomers is a critical aspect of quality control and characterization, typically achieved through NMR spectroscopy.
Caption: General synthetic workflow for preparation.
Experimental Protocol: Bromination of (4-methoxycyclohexyl)methanol
This protocol is a generalized procedure based on established methods for converting primary alcohols to alkyl bromides.[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (4-methoxycyclohexyl)methanol (1.0 eq) in anhydrous toluene (5-10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Safety and Handling
While a specific safety data sheet is not widely available, related bromoalkanes are known hazards.
-
Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation. Combustible liquid.[3][4]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Storage: Store in a cool, dry place away from oxidizing agents.[6]
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure and determining the cis/trans ratio of the product.
3.1.1. ¹H NMR Analysis
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -OCH₃ (methoxy) | ~3.3 | Singlet (s) | Sharp, characteristic signal. |
| -CH₂Br (bromomethyl) | 3.2 - 3.4 | Doublet (d) | Coupled to the adjacent methine proton. |
| -CH-O (methine) | 3.3 - 3.8 | Multiplet (m) | The exact shift and multiplicity will differ significantly between cis (one axial, one equatorial H) and trans (two axial H's) neighbors, allowing for isomer differentiation. |
| -CH-CH₂Br (methine) | 1.5 - 2.0 | Multiplet (m) | Overlaps with ring protons. |
| Cyclohexane Ring (-CH₂-) | 1.0 - 2.2 | Multiplet (m) | Complex region of overlapping signals. |
3.1.2. ¹³C NMR Analysis
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| -CH-O (methine) | 75 - 85 |
| -OCH₃ (methoxy) | ~56 |
| -CH-CH₂Br (methine) | 40 - 50 |
| -CH₂Br (bromomethyl) | 35 - 45 |
| Cyclohexane Ring (-CH₂-) | 25 - 35 |
Note: Chemical shifts are estimates based on standard values and may vary with solvent and isomer configuration.[7][8][9]
Protocol: Sample Preparation for NMR
-
Weigh approximately 10-20 mg of the purified sample into an NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Expected Fragmentation Patterns A key feature in the mass spectrum will be a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes).
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- 9. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-(Bromomethyl)-4-methoxycyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: Navigating the Synthetic Landscape with 1-(Bromomethyl)-4-methoxycyclohexane
Welcome to a comprehensive guide on the synthetic utility of this compound. This document is crafted to provide not just procedural steps, but a deeper understanding of the chemical principles governing the application of this versatile building block. As chemists at the forefront of discovery, we recognize that true innovation stems from a thorough grasp of a reagent's character—its reactivity, steric profile, and electronic nuances.
This guide is structured to empower you, the researcher, with the foundational knowledge and practical protocols to effectively integrate this compound into your synthetic strategies. We will delve into its core reactivity as a primary alkyl halide and explore its application in key transformations that are fundamental to the construction of complex molecular architectures. The protocols provided herein are designed to be robust starting points, and we will discuss the critical parameters that may be tuned to optimize outcomes for your specific substrates.
Section 1: Core Concepts and Reactivity Profile
This compound is a bifunctional molecule featuring a reactive bromomethyl group attached to a cyclohexane ring bearing a methoxy substituent. The primary alkyl bromide is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. The cyclohexane scaffold provides a non-aromatic, three-dimensional element, which is increasingly sought after in modern drug discovery to enhance properties such as solubility and metabolic stability. The 4-methoxy group is generally electronically neutral in its influence on the distant bromomethyl group but can influence the conformational preferences of the cyclohexane ring.
The key to successfully employing this reagent lies in understanding the interplay between its structure and reactivity. The C-Br bond is polarized, rendering the methylene carbon electron-deficient and susceptible to attack by a wide range of nucleophiles. Due to the primary nature of the halide, the dominant mechanism for substitution is the bimolecular nucleophilic substitution (SN2) pathway. This has important stereochemical implications, as the reaction proceeds with inversion of configuration if the carbon were chiral.
Section 2: Key Applications and Synthetic Strategies
The primary utility of this compound lies in its ability to introduce the 4-methoxycyclohexylmethyl moiety into a target molecule. This can be a crucial step in modifying the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Nucleophilic Substitution Reactions
Nucleophilic substitution is one of the most fundamental and versatile classes of reactions in organic chemistry.[1] For this compound, the primary halide structure strongly favors the SN2 mechanism, which involves a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the bromide leaving group.
Causality of Experimental Choices: The choice of solvent is critical in SN2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. The choice of base, if required, depends on the pKa of the nucleophile. For weakly acidic nucleophiles like phenols or thiols, a non-nucleophilic base such as potassium carbonate or cesium carbonate is often employed to generate the more reactive conjugate base in situ.
Experimental Workflow for Nucleophilic Substitution
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Detailed Experimental Protocols
Disclaimer: The following protocols are based on general procedures for structurally similar primary alkyl bromides. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for this compound and specific substrates.
Protocol 1: O-Alkylation of a Phenol
This protocol describes the reaction of this compound with a generic phenol to form the corresponding ether.
Materials:
-
This compound (1.0 eq)
-
Phenol derivative (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the solids.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrophenol | K₂CO₃ | DMF | 70 | 6 | Typically >85% |
| 2 | 2-Naphthol | Cs₂CO₃ | Acetonitrile | 80 | 4 | Typically >90% |
| Yields are representative for similar primary alkyl bromides and should be considered as a guideline. |
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a microwave vial or a sealed tube, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add toluene and water (typically a 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Typically 60-80% |
| 2 | 3-Pyridylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | Typically 50-70% |
| Yields are representative for similar primary alkyl bromides and should be considered as a guideline. | |||||||
| [2][3] |
Section 4: Safety and Handling
This compound, as an alkyl bromide, should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Section 5: Conclusion and Future Outlook
This compound is a promising building block for introducing the 4-methoxycyclohexylmethyl scaffold into a variety of molecules. Its utility in SN2 reactions is straightforward and high-yielding, providing access to a range of ethers, esters, and amines. While its application in cross-coupling reactions is more challenging, modern catalytic systems offer viable routes for C-C bond formation. The protocols and conceptual framework provided in this guide are intended to serve as a solid foundation for researchers to explore the full synthetic potential of this reagent in their pursuit of novel chemical entities.
References
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis and evaluation of resveratrol for anticancer activity. [Link]
-
PubMed. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. [Link]
-
Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
Ningbo Inno Pharmchem Co., Ltd. Bromomethylcyclohexane: A Key Building Block for Pharmaceutical Synthesis. [Link]
-
YouTube. [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. [Link]
-
NIH. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Stack Exchange. Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. [Link]
Sources
Introduction: The Strategic Utility of the 4-Methoxycyclohexylmethyl Moiety
An In-Depth Guide to the Application of 1-(Bromomethyl)-4-methoxycyclohexane as a Versatile Alkylating Agent
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic introduction of specific molecular scaffolds is paramount to tuning physicochemical properties and biological activity. This compound serves as a key intermediate for incorporating the 4-methoxycyclohexylmethyl group into a diverse range of molecules.[1] This saturated, substituted cyclic system offers a unique combination of lipophilicity, conformational flexibility, and a polar ether functionality, making it a valuable building block for creating novel chemical entities.
This guide provides a comprehensive overview of this compound as an alkylating agent. We will delve into its reactivity, explore its application in the alkylation of various nucleophiles, and provide detailed, field-proven protocols for its use in the laboratory. The focus is not merely on procedural steps but on the underlying chemical principles that ensure successful and reproducible outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 141604-51-5[2][3] |
| Molecular Formula | C₈H₁₅BrO[2] |
| Molecular Weight | 207.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~105-107 °C at 10 mmHg |
| SMILES | COC1CCC(CBr)CC1[2] |
Core Principles of Reactivity: An S(_N)2-Dominant Profile
This compound is a primary alkyl halide. Its reactivity as an alkylating agent is predominantly governed by the bimolecular nucleophilic substitution (S(_N)2) mechanism.[4] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
The S(_N)2 Mechanism: A Concerted Pathway
The S(_N)2 reaction is a single-step, concerted process.[5] The incoming nucleophile attacks the electrophilic carbon atom (the CH₂ group bonded to bromine) from the side opposite to the leaving group (the bromide ion).[4][6] This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the bond to the leaving group breaks, resulting in an inversion of stereochemistry at the electrophilic carbon.[4][6]
Key Factors Influencing Alkylation Success:
-
Steric Hindrance: The rate of an S(_N)2 reaction is highly sensitive to steric bulk around the reaction center.[7] As a primary bromide (R-CH₂-Br), this compound is sterically unhindered at the electrophilic carbon, favoring a rapid S(_N)2 reaction. The cyclohexane ring itself, while bulky, is positioned away from the immediate site of attack.
-
Nucleophile Strength: A stronger, more reactive nucleophile will increase the rate of reaction. For example, a thiolate (RS⁻) is a more potent nucleophile than its corresponding thiol (RSH). Often, a base is used to deprotonate the nucleophilic precursor, thereby increasing its reactivity.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal for S(_N)2 reactions. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.
-
Leaving Group: Bromide is an excellent leaving group due to its ability to stabilize the negative charge as a result of its large size and polarizability.
Applications and Protocols
The primary utility of this compound is to covalently attach the 4-methoxycyclohexylmethyl group to heteroatom nucleophiles (O, N, S) or carbon nucleophiles.
O-Alkylation of Phenols: Williamson Ether Synthesis
The O-alkylation of phenols is a cornerstone transformation for modifying biologically active molecules and preparing key intermediates.[8][9] The reaction, known as the Williamson ether synthesis, involves the deprotonation of a phenol to form a highly nucleophilic phenoxide, which then displaces the bromide.[8]
General Reaction Scheme: Ar-OH + Br-CH₂-(C₆H₁₀)-OCH₃ --(Base)--> Ar-O-CH₂-(C₆H₁₀)-OCH₃ + H-Base⁺Br⁻
Protocol 1: O-Alkylation of 4-Cresol
This protocol describes a general procedure for the synthesis of 1-((4-methylphenoxy)methyl)-4-methoxycyclohexane.
Materials and Reagents:
-
4-Cresol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-cresol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Activation: Stir the resulting suspension at room temperature for 20 minutes. The base deprotonates the phenol to form the potassium phenoxide salt.
-
Alkylation: Add this compound (1.1 eq.) to the suspension.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and rinse the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ether.
-
Table 2: Typical Conditions for O-Alkylation
| Substrate Type | Base | Solvent | Temperature | Typical Time |
| Simple Phenols | K₂CO₃, Cs₂CO₃ | ACN, DMF | 60°C - Reflux | 4-12 h |
| Electron-poor Phenols | NaH, KHMDS | THF, DMF | 0°C to RT | 2-6 h |
| Hindered Phenols | NaH, t-BuOK | DMF, DMSO | RT - 80°C | 12-24 h |
N-Alkylation of Amines and Related Nucleophiles
N-alkylation is a fundamental process in the synthesis of pharmaceuticals and agrochemicals.[10][11] this compound readily alkylates primary and secondary amines. A key challenge in the alkylation of primary amines is preventing over-alkylation, as the resulting secondary amine product is often more nucleophilic than the starting primary amine.
General Reaction Scheme (Secondary Amine): R₂NH + Br-CH₂-(C₆H₁₀)-OCH₃ --(Base)--> R₂N-CH₂-(C₆H₁₀)-OCH₃ + H-Base⁺Br⁻
Causality Behind Experimental Choices:
-
Stoichiometry Control: To achieve mono-alkylation of a primary amine, a large excess of the amine (3-5 equivalents) is often used to ensure the alkylating agent is more likely to react with the starting material than the product.
-
Base Selection: A non-nucleophilic base, such as diisopropylethylamine (DIEA) or potassium carbonate, is used to neutralize the HBr formed during the reaction without competing in the alkylation.
Protocol 2: N-Alkylation of Morpholine
Materials and Reagents:
-
Morpholine
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
-
Reagent Addition: Add a solution of this compound (1.05 eq.) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the mixture at 50°C. Monitor the reaction by TLC or LC-MS until the consumption of the alkyl bromide is complete (typically 3-6 hours).
-
Workup:
-
Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting crude tertiary amine is often of high purity, but can be further purified by column chromatography or distillation if necessary.
-
Safety and Handling
Alkyl bromides are reactive electrophiles and must be handled with appropriate care.
-
Health Hazards: Alkyl bromides can be irritating to the skin, eyes, and respiratory system. They are harmful if swallowed, inhaled, or absorbed through the skin. Long-term exposure to some alkylating agents has been associated with mutagenic effects.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient for prolonged contact; butyl rubber or laminate gloves are preferred), safety goggles, and a lab coat.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This compound is a highly effective and versatile S(_N)2 alkylating agent. Its primary nature ensures rapid and clean reactions with a wide array of nucleophiles under relatively mild conditions. By understanding the principles of the S(_N)2 mechanism and carefully selecting the base and solvent, researchers can reliably incorporate the valuable 4-methoxycyclohexylmethyl scaffold. The protocols provided herein serve as a robust starting point for developing specific applications in medicinal chemistry, materials science, and general organic synthesis.
References
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LookChem. Cas 141604-51-5, this compound. Available from: [Link]
- Rasulov, C. K., Rustamov, S. T., & Mehri, M. (2019). ALKYLATION OF PHENOL AND ITS HOMOLOGUES BY CYCLIC OLEFINS. Processes of Petrochemistry and Oil Refining, 20(4), 438-444.
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Quora. What is the product of cyclohexyl bromide + methanol? Is the reaction SN1 or SN2?. Available from: [Link]
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MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). Available from: [Link]
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Pearson. Starting with cyclohexene, how can the following compounds be prepared? a. methoxycyclohexane. (2024). Available from: [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Available from: [Link]
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Chemistry LibreTexts. SN2 and E2 Rates of Cyclohexanes. (2023). Available from: [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
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Application Note & Protocol: A Scalable and Robust Synthesis of 1-(Bromomethyl)-4-methoxycyclohexane
Abstract
1-(Bromomethyl)-4-methoxycyclohexane is a valuable saturated carbocyclic building block in medicinal chemistry and materials science, frequently utilized for introducing a cyclohexylmethylene spacer with a polar methoxy group. Its synthesis on a large scale requires a reliable, high-yielding, and safe protocol. This guide provides a comprehensive and validated procedure for the large-scale synthesis of this compound from (4-methoxycyclohexyl)methanol using phosphorus tribromide (PBr₃). We delve into the mechanistic rationale, stereochemical considerations, detailed step-by-step protocols for synthesis and purification, and rigorous safety procedures essential for scaling up this transformation.
Introduction and Strategic Overview
The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. For primary alcohols such as (4-methoxycyclohexyl)methanol, several reagents can effect this change, including hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).[1][2] While HBr is atom-economical, its application often requires elevated temperatures and strongly acidic conditions, which can be suboptimal for substrates with other sensitive functional groups.[3][4]
Phosphorus tribromide (PBr₃) emerges as the reagent of choice for a scalable and controlled synthesis. It reliably converts primary and secondary alcohols to their corresponding bromides under milder conditions, minimizing side reactions.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, which ensures a predictable outcome without the risk of carbocation rearrangements that can plague Sₙ1-type reactions.[6]
This protocol is designed for researchers and process chemists, providing not just a recipe, but a framework for understanding and safely executing this synthesis on a multi-gram to kilogram scale.
Stereochemical Considerations: The Cis/Trans Isomerism
The 1,4-disubstituted cyclohexane ring of the target molecule exists as two distinct geometric isomers: cis and trans.[7][8]
-
Trans-isomer: The two substituents (methoxymethyl and methoxy) are on opposite sides of the ring. In the most stable chair conformation, both bulky groups can occupy equatorial positions, minimizing steric strain (1,3-diaxial interactions). This makes the trans-isomer the thermodynamically more stable of the two.[9][10]
-
Cis-isomer: The substituents are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial.[9][10]
The commercially available starting material, (4-methoxycyclohexyl)methanol, is typically sold as a mixture of cis and trans isomers. As the Sₙ2 reaction with PBr₃ does not affect the stereochemical relationship at the C1 and C4 positions, the final product, this compound, will also be a mixture of isomers, reflecting the composition of the starting material. For most applications where this molecule is used as a flexible linker, this isomeric mixture is acceptable. If a specific isomer is required, separation may be attempted via chromatography or the synthesis must begin from an isomerically pure starting material.
Synthetic Strategy and Mechanistic Rationale
The conversion of (4-methoxycyclohexyl)methanol to this compound using PBr₃ is a two-stage process occurring in a single pot.
Overall Reaction: 3 R-CH₂OH + PBr₃ → 3 R-CH₂Br + H₃PO₃ (where R = 4-methoxycyclohexyl)
Mechanistic Breakdown:
-
Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkoxyphosphonium bromide intermediate.
-
Sₙ2 Displacement: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen group. This displaces a di-bromophosphite leaving group and forms the desired alkyl bromide product. This Sₙ2 pathway is highly efficient for primary alcohols.[5][11]
This process repeats until all three bromine atoms on the phosphorus have been utilized, ultimately producing phosphorous acid (H₃PO₃) as a byproduct.
Caption: Reaction mechanism for the bromination of a primary alcohol using PBr₃.
Large-Scale Synthesis Protocol
This protocol is designed for a ~1 mole scale synthesis. Quantities can be adjusted proportionally, but pilot reactions at a smaller scale are always recommended before proceeding to a full-scale run.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| (4-methoxycyclohexyl)methanol (mixture of isomers) | ≥97% | 5 L, 3-neck round-bottom flask with overhead stirrer |
| Phosphorus tribromide (PBr₃) | ≥99% | 500 mL pressure-equalizing dropping funnel |
| Diethyl ether (anhydrous) | Anhydrous, ≥99% | Thermometer (-20°C to 100°C) |
| Saturated sodium bicarbonate (NaHCO₃) | ACS Grade | Reflux condenser with gas outlet to a scrubber |
| Brine (Saturated NaCl solution) | ACS Grade | Ice-water bath |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | 2 L separatory funnel |
| Vacuum distillation apparatus |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Step-by-Step Procedure
-
Reaction Setup: Assemble a 5 L, three-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a 500 mL pressure-equalizing dropping funnel. Attach a condenser to the central neck and connect its outlet to a gas bubbler or a scrubber containing a sodium hydroxide solution to neutralize any escaping HBr fumes. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere.
-
Charging Reagents: Charge the flask with (4-methoxycyclohexyl)methanol (144.2 g, 1.0 mol) and anhydrous diethyl ether (2.0 L). Begin stirring to dissolve the alcohol.
-
Cooling: Cool the reaction vessel to 0°C using an ice-water bath.
-
PBr₃ Addition: Slowly add phosphorus tribromide (108.3 g, 40 mL, 0.4 mol, 0.4 equivalents per alcohol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over a period of 90-120 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a dangerous temperature spike.[11] The internal temperature must be maintained below 10°C throughout the addition.
-
Initial Reaction: Once the addition is complete, continue stirring the mixture at 0°C for an additional hour.
-
Reaction Completion: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-18 hours) to ensure complete conversion.
-
Work-up - Quenching: Prepare a 4 L beaker with approximately 1.5 kg of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Causality: This step hydrolyzes any unreacted PBr₃ and phosphorous acid byproducts. This process is highly exothermic and must be done slowly to avoid splashing of corrosive materials.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Allow the layers to separate and collect the upper organic (diethyl ether) layer. Extract the aqueous layer twice more with 300 mL portions of diethyl ether. Combine all organic extracts.
-
Washing: Wash the combined organic layer sequentially with:
-
500 mL of cold water.
-
500 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: potential for gas evolution).
-
500 mL of brine. Causality: The bicarbonate wash neutralizes residual acidic byproducts like H₃PO₃ and HBr. The brine wash helps to remove water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.
Safety and Hazard Management
Trustworthiness in protocol design necessitates a robust safety plan. Phosphorus tribromide is a highly corrosive and toxic substance that reacts violently with water.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield when handling PBr₃.[12]
-
Ventilation: All operations involving PBr₃ must be conducted in a certified chemical fume hood to prevent inhalation of its corrosive vapors.[13][14]
-
Handling: PBr₃ is extremely sensitive to moisture. Use dry glassware and an inert atmosphere (nitrogen or argon). Never allow PBr₃ to come into contact with water or alcohols uncontrollably, as this can lead to a violent reaction and the release of HBr gas.[15]
-
Quenching: The dropwise addition of the PBr₃ solution to the alcohol at 0°C is a critical safety control.[16] Similarly, quenching the reaction mixture by pouring it slowly onto ice is essential for safely managing the hydrolysis of reactive phosphorus species.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[12] Have a sodium bicarbonate solution ready to neutralize minor spills.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the methoxy group (~3.3 ppm), the bromomethyl protons (~3.2 ppm), and the cyclohexyl ring protons (1.0-2.2 ppm). Integration should match the expected proton count. |
| ¹³C NMR | Carbon skeleton confirmation | Signals for the bromomethyl carbon (~38 ppm), methoxy carbon (~55 ppm), the carbon bearing the methoxy group (~78 ppm), and other cyclohexyl carbons. |
| GC-MS | Purity assessment and mass confirmation | A major peak corresponding to the product's mass-to-charge ratio. Allows for quantification of purity and detection of any residual starting material or byproducts. |
| FT-IR | Functional group analysis | Presence of C-H (alkane) stretches (~2850-2950 cm⁻¹), C-O (ether) stretch (~1100 cm⁻¹), and C-Br stretch (~550-650 cm⁻¹). Absence of the broad O-H stretch from the starting alcohol (~3300 cm⁻¹) indicates complete reaction. |
References
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Organic Syntheses. (n.d.). 1-acetylcyclohexanol. Organic Syntheses Procedure. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of resveratrol for anticancer. Retrieved from [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
JoVE. (2023, April 30). Disubstituted Cyclohexanes: cis-trans Isomerism. Retrieved from [Link]
-
Gmunder, G., et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Chemia. (2023, November 17). Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2020, September 4). Alcohols to Alkyl Bromides, Part 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
ScholarWorks@Umass Amherst. (n.d.). PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES. Retrieved from [Link]
-
YouTube. (2019, January 4). mechanism reaction of methanol with HBr. Retrieved from [Link]
-
Science Madness. (2011, December 11). Synthesis of n-alkyl bromides from corresponding alcohols. Retrieved from [Link]
-
MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
- Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation-of-methyl-bromide.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]
-
Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Retrieved from [Link]
-
StackExchange. (2024, March 31). Why do we use cis/trans for 1,4-dichlorocyclohexane, but R/S nomenclature for its 1,3 isomers?. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
-
ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]
-
Scribd. (n.d.). A. Cis-Trans Isomerism in Disubstituted Cyclohexanes. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Reddit. (2019, November 22). Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine?. Retrieved from [Link]
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The Strategic Incorporation of the 4-Methoxycyclohexylmethyl Moiety in Medicinal Chemistry: Application Notes and Protocols featuring 1-(Bromomethyl)-4-methoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland - Embracing Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the deliberate introduction of three-dimensional (3D) structural motifs is a paramount strategy for optimizing physicochemical and pharmacological properties. The reliance on flat, aromatic structures, while historically significant, often leads to challenges in solubility, metabolic stability, and target selectivity. Saturated aliphatic rings, such as cyclohexane, offer a robust solution to escape this "flatland" of drug design. 1-(Bromomethyl)-4-methoxycyclohexane emerges as a valuable building block in this context, providing a versatile handle to incorporate the 4-methoxycyclohexylmethyl moiety into nascent drug candidates. This moiety imparts a unique combination of lipophilicity, conformational rigidity, and a potential hydrogen bond acceptor, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its use in the synthesis of biologically relevant scaffolds.
The 4-Methoxycyclohexylmethyl Group: A Privileged Scaffold Component
The strategic advantage of incorporating the 4-methoxycyclohexylmethyl group via this compound stems from several key physicochemical properties:
-
Increased Lipophilicity and Solubility Balance: The cyclohexane ring enhances lipophilicity, which can improve membrane permeability. The methoxy group, however, introduces a degree of polarity and a hydrogen bond acceptor, which can help maintain aqueous solubility, a critical factor for bioavailability.
-
Defined Conformational Profile: The chair conformation of the cyclohexane ring introduces a defined 3D geometry, which can pre-organize the molecule for optimal binding to a target protein, potentially increasing potency and selectivity.
-
Metabolic Stability: The saturated nature of the cyclohexane ring can block sites of metabolism that are often susceptible to oxidation in aromatic systems, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Vectorial Exit Point: The methoxymethylcyclohexyl group can act as a "vector" to orient the rest of the molecule within a binding pocket, allowing for the exploration of new interactions with the target protein.
Core Applications in Medicinal Chemistry: Alkylation of Nucleophilic Scaffolds
This compound is an excellent electrophile for the alkylation of a wide range of nucleophiles commonly found in medicinally relevant molecules. The primary reaction is a nucleophilic substitution (typically SN2), where the nucleophile displaces the bromide ion.
Alkylation of Heterocycles: A Case Study with Imidazole for Antifungal Agents
Heterocyclic structures are cornerstones of medicinal chemistry, with imidazole derivatives being particularly prominent in the development of antifungal agents.[1][2] Many antifungal drugs, such as clotrimazole and miconazole, feature an N-alkylated imidazole core.[1] The lipophilic side chains attached to the imidazole ring are crucial for their mechanism of action, which involves disrupting the fungal cell membrane.[1] The 4-methoxycyclohexylmethyl group represents an attractive lipophilic substituent to explore in the design of novel antifungal agents.
Below is a detailed protocol for the N-alkylation of imidazole with this compound.
Experimental Protocol: N-Alkylation of Imidazole
Reaction Scheme:
A representative N-alkylation reaction.
Materials:
-
Imidazole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole (1.0 eq).
-
Dissolve the imidazole in anhydrous DMF (or acetonitrile).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Alternatively, potassium carbonate (2.0 eq) can be used as a milder base.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation Reaction:
-
To the prepared imidazolide solution, add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF (or acetonitrile) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((4-methoxycyclohexyl)methyl)-1H-imidazole.
-
Data Presentation:
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) |
| Imidazole | 1.0 | 68.08 |
| This compound | 1.05 | 207.10 |
| Sodium Hydride (60% dispersion) | 1.1 | 40.00 (for 100%) |
| or Potassium Carbonate | 2.0 | 138.21 |
Note: The choice of base and solvent may need to be optimized for specific substrates.
Alkylation of Phenols: Synthesis of Aryl Ethers
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. This compound can be effectively used to alkylate phenols, a common structural motif in many biologically active compounds, including kinase inhibitors and GPCR ligands.[3][4] The resulting aryl ethers can exhibit improved pharmacokinetic properties.
A typical Williamson ether synthesis.
A general protocol for the O-alkylation of a phenol is described below.
Experimental Protocol: O-Alkylation of Phenols
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the phenol derivative (1.0 eq), potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq), and the solvent (acetone or acetonitrile).
-
Stir the suspension at room temperature for 15-30 minutes.
-
-
Alkylation:
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemists seeking to introduce 3D character into their molecules. Its ability to readily alkylate a variety of nucleophiles allows for the straightforward incorporation of the 4-methoxycyclohexylmethyl moiety, a group that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. The protocols provided herein offer a starting point for the exploration of this reagent in the synthesis of novel bioactive compounds. As the demand for drug candidates with improved ADME profiles and target selectivity continues to grow, the strategic use of such aliphatic building blocks will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Heterocycles in Medicinal Chemistry. PMC - PubMed Central.
- Discovery of GPCR ligands for probing signal transduction p
- Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. PubMed.
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Application Notes and Protocols: Flow Chemistry Applications of 1-(Bromomethyl)-4-methoxycyclohexane Reactions
Introduction: Harnessing Flow Chemistry for a Versatile Building Block
1-(Bromomethyl)-4-methoxycyclohexane is a valuable bifunctional building block in organic synthesis, featuring a reactive primary alkyl bromide and a stable methoxy-substituted cyclohexane core. Traditional batch processing of this and similar alkyl halides can present challenges, including localized hotspots in exothermic reactions, difficulties in precise reaction time control for competing reactions, and scalability issues. Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles.[1][2][3]
The high surface-area-to-volume ratio in flow reactors allows for efficient thermal management, mitigating risks associated with highly exothermic processes such as Grignard reagent formation.[4][5] Furthermore, the precise control over residence time in a continuous flow setup enables the optimization of reaction conditions to maximize yields and minimize byproduct formation, which can be a significant issue in nucleophilic substitution reactions.[3]
These application notes provide detailed protocols for two key transformations of this compound using continuous flow technology: a nucleophilic substitution reaction to form a secondary amine and the formation of a Grignard reagent for subsequent carbon-carbon bond formation. These protocols are designed to serve as a practical guide for researchers and drug development professionals, illustrating the advantages of flow chemistry in leveraging the synthetic potential of this versatile molecule.
Application 1: Continuous Flow Synthesis of N-Benzyl-1-(4-methoxycyclohexyl)methanamine via Nucleophilic Substitution
Nucleophilic substitution reactions, particularly S_N2 reactions with primary alkyl halides, are fundamental transformations in organic synthesis.[6][7][8][9][10] The reaction of this compound with a primary amine like benzylamine can lead to over-alkylation in batch processes due to the increased nucleophilicity of the secondary amine product.[11][12] Flow chemistry provides a means to precisely control stoichiometry and residence time, thereby minimizing this side reaction.
Causality of Experimental Choices
-
Flow Reactor: A simple coiled tube reactor is chosen for its ease of setup and excellent heat transfer characteristics.
-
Solvent: Acetonitrile is selected as it is a polar apathetic solvent that favors S_N2 reactions and can dissolve both the reactants and the amine base.
-
Base: An excess of a non-nucleophilic organic base such as triethylamine (TEA) is used to neutralize the HBr formed during the reaction without competing with the primary amine nucleophile.
-
Temperature: Elevated temperature is used to increase the reaction rate, which is possible and safe in a flow reactor due to the efficient heat dissipation.
-
Stoichiometry: A slight excess of the primary amine is used to ensure complete conversion of the alkyl bromide, with the flow system allowing for precise molar ratio control.
Experimental Workflow Diagram
Caption: Workflow for Continuous Flow Amination.
Detailed Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in acetonitrile.
-
Solution B: Prepare a solution of 0.6 M benzylamine and 0.7 M triethylamine in acetonitrile.
-
Degas both solutions by sparging with nitrogen for 15 minutes.
-
-
Flow Reactor Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Use two syringe pumps for delivering the reagent solutions.
-
Connect the outlets of the pumps to a T-mixer.
-
Connect the outlet of the T-mixer to a 10 mL PFA coiled reactor immersed in a temperature-controlled oil bath.
-
Connect the outlet of the reactor to a back-pressure regulator set to 10 bar to ensure the solvent remains in the liquid phase at elevated temperatures.
-
-
Reaction Execution:
-
Set the oil bath temperature to 80 °C.
-
Set the flow rate of Pump A (Solution A) to 0.5 mL/min.
-
Set the flow rate of Pump B (Solution B) to 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the reactor.
-
Allow the system to reach a steady state for approximately 3 residence times (30 minutes) before collecting the product.
-
-
Work-up and Analysis:
-
Collect the reactor output in a round-bottom flask containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and purify by column chromatography if necessary.
-
Quantitative Data Summary
| Parameter | Value |
| Concentration of Alkyl Bromide | 0.5 M |
| Concentration of Amine | 0.6 M |
| Flow Rate (Total) | 1.0 mL/min |
| Residence Time | 10 min |
| Temperature | 80 °C |
| Pressure | 10 bar |
| Expected Yield | > 90% |
| Selectivity (Mono-alkylation) | > 95% |
Application 2: In-Situ Generation and Reaction of (4-Methoxycyclohexyl)methylmagnesium Bromide in Continuous Flow
Grignard reagents are powerful nucleophiles for carbon-carbon bond formation, but their preparation is highly exothermic and requires strict anhydrous conditions, posing significant safety risks in batch, especially on a larger scale.[4][13][14][15] Flow chemistry allows for the safe and controlled in-situ generation of Grignard reagents, which can then be immediately used in a subsequent reaction, a process known as "telescoping".[4][13]
Causality of Experimental Choices
-
Packed-Bed Reactor: A column packed with magnesium turnings is used for the Grignard formation. This provides a large surface area of magnesium for the reaction and avoids the challenges of pumping a magnesium slurry.[13]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for Grignard reagent formation as it stabilizes the Grignard reagent through coordination.[16][17]
-
Initiation: A small amount of iodine or 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction. In a continuous system, once initiated, the reaction is often self-sustaining.
-
Telescoping: The freshly generated Grignard reagent is immediately mixed with a solution of an electrophile (e.g., benzaldehyde) in a second reactor. This minimizes the decomposition of the highly reactive Grignard reagent.
-
Temperature Control: The high exothermicity of the Grignard formation is managed by the excellent heat transfer of the flow reactor, allowing the reaction to be performed at or slightly above room temperature without the need for cryogenic cooling.[4][5]
Experimental Workflow Diagram
Caption: Workflow for Continuous Grignard Reaction.
Detailed Protocol
-
Reagent and Reactor Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous THF.
-
Solution B: Prepare a 0.6 M solution of benzaldehyde in anhydrous THF.
-
Degas both solutions by sparging with argon for 20 minutes.
-
Pack a glass column (10 cm length, 1 cm inner diameter) with magnesium turnings (activated by washing with dilute HCl, water, ethanol, acetone, and then dried under vacuum).
-
-
Flow Reactor Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram under an inert atmosphere (argon or nitrogen).
-
Use HPLC pumps for delivering the reagent solutions.
-
Connect Pump A to the inlet of the packed-bed reactor. The reactor should be gently heated to 35 °C to aid initiation.
-
Connect the outlet of the packed-bed reactor to one inlet of a T-mixer.
-
Connect Pump B to the other inlet of the T-mixer.
-
Connect the outlet of the T-mixer to a 10 mL PFA coiled reactor at room temperature.
-
Connect the outlet of the coil reactor to a back-pressure regulator set to 5 bar.
-
-
Reaction Execution:
-
Start pumping Solution A through the packed-bed reactor at a low flow rate (e.g., 0.1 mL/min) to initiate the Grignard formation. Initiation can be monitored by an in-line temperature sensor showing a slight exotherm.
-
Once the reaction is initiated and stable, set the flow rate of Pump A to 0.5 mL/min.
-
Start pumping Solution B through Pump B at a flow rate of 0.42 mL/min to have a slight excess of the Grignard reagent.
-
The total flow rate into the second reactor will be approximately 0.92 mL/min, with a residence time of about 10.9 minutes.
-
Allow the system to reach a steady state before collecting the product.
-
-
Work-up and Analysis:
-
Collect the reactor output in a flask containing a cooled, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Analyze the product by LC-MS and NMR, and purify by chromatography if needed.
-
Quantitative Data Summary
| Parameter | Value |
| Concentration of Alkyl Bromide | 0.5 M |
| Concentration of Aldehyde | 0.6 M |
| Flow Rate (Alkyl Bromide) | 0.5 mL/min |
| Flow Rate (Aldehyde) | 0.42 mL/min |
| Residence Time (Grignard Formation) | Variable (dependent on column size) |
| Residence Time (Aldehyde Addition) | ~10.9 min |
| Temperature (Grignard Formation) | 35 °C |
| Temperature (Aldehyde Addition) | 25 °C |
| Expected Yield | > 85% |
References
-
AM Technology. Grignard Reactions in Flow. Chemical Industry Journal. [Link]
-
American Institute of Chemical Engineers. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. AIChE. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
OChem. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
-
Hübner, A., et al. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. ACS Publications. [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. [Link]
-
Patil, N. T., et al. (2025, November 21). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. ACS Publications. [Link]
-
Mettler Toledo. Benefits of Continuous Flow Chemistry. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
-
Boyd, A., et al. (n.d.). Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. [Link]
-
Deitmann, E., et al. (2025, August 9). Safety aspects of the process control of Grignard reactions. ResearchGate. [Link]
-
Cherkasov, N. (2022, January 27). The real advantages of continuous flow chemistry. Stoli Chem. [Link]
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Rossi, S., et al. (n.d.). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. AIR Unimi. [Link]
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Ashenhurst, J. (2012, July 4). The SN2 Mechanism. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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Mettler-Toledo International Inc. (2020, November 9). Grignard Reagent Formation - From the Lab to Industry (English) [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
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Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]
-
Gemoets, H. P. L., et al. (2023, March 15). A field guide to flow chemistry for synthetic organic chemists. Chemical Science. [Link]
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Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Wang, Y., et al. (n.d.). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. [Link]
-
Rossi, S., et al. (n.d.). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. ResearchGate. [Link]
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Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
- Google Patents. (2023, July 4).
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The Organic Chemistry Tutor. (2019, July 14). 04.03 Syntheses of Ethers [Video]. YouTube. [Link]
-
Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube. [Link]
-
Mallia, C. J., et al. (2025, August 6). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. [Link]
-
Pravadali-Cekic, S., et al. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ACS Publications. [Link]
-
NJ Bio, Inc. Flow Chemistry. [Link]
-
CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
-
Zhang, H., et al. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]
-
Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [Link]
-
Software for Chemistry & Materials. (2019, October 26). ADF Tutorial: How To Set Up A SN2 Reaction [Video]. YouTube. [Link]
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Troubleshooting & Optimization
troubleshooting low conversion in 1-(Bromomethyl)-4-methoxycyclohexane alkylation
Welcome to the technical support center for optimizing alkylation reactions involving 1-(Bromomethyl)-4-methoxycyclohexane. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic procedures. Here, we move beyond simple protocols to explore the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to master this reaction.
Troubleshooting Guide: Addressing Low Conversion
This section is structured as a diagnostic tool. Start with the primary issue and follow the questions to pinpoint the root cause of your experimental troubles.
Q1: My conversion rate is unexpectedly low. Where should I begin my investigation?
Low conversion is the most common issue in this alkylation and typically points to one of three areas: the integrity of your reagents, the suitability of your reaction conditions for an SN2 mechanism, or the prevalence of competing side reactions.
The flowchart below provides a high-level overview of the diagnostic process.
Caption: A troubleshooting flowchart for low conversion.
Q2: How do I confirm the quality and integrity of my starting materials?
The success of any reaction is predicated on the quality of its inputs. This compound, while a primary alkyl halide, can be prone to degradation.
-
Alkyl Halide Purity: Has your this compound degraded? Over time, alkyl halides can undergo slow elimination or hydrolysis, especially if exposed to moisture or light. It is recommended to store this reagent under an inert atmosphere at 2-8°C[1]. Consider purifying a small sample by passing it through a short plug of neutral alumina or silica gel immediately before use to remove acidic impurities.
-
Nucleophile Potency: Are you using a strong nucleophile? The reaction proceeds via an SN2 mechanism, which requires a potent nucleophile. If your nucleophile is an alcohol or thiol, it must be fully deprotonated to form the corresponding alkoxide or thiolate.
-
Base Activity & Water Content: Is your base active and anhydrous? Strong bases like Sodium Hydride (NaH) are highly reactive with water. If your solvent or nucleophile contains residual moisture, the base will be quenched, preventing the formation of the active nucleophile and leading to drastically reduced yields. Always use freshly opened or properly stored anhydrous solvents and ensure your nucleophile (e.g., alcohol) is dry.
Q3: My reagents are pristine. Could my reaction conditions be favoring a competing pathway?
Absolutely. The alkylation of this substrate is a classic competition between the desired SN2 (substitution) and the undesired E2 (elimination) pathways. Your choice of solvent, base, and temperature are the critical determinants of the outcome.
-
Solvent Choice: Are you using the correct solvent? The solvent's role is to solvate the ions in the reaction. For an SN2 reaction, a polar aprotic solvent is paramount.[2][3][4]
-
Polar Aprotic Solvents (Recommended): THF, DMF, DMSO, Acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺) but leave the anionic nucleophile "naked" and highly reactive.[3] This dramatically increases the rate of the SN2 reaction.[4]
-
Polar Protic Solvents (Avoid): Water, Ethanol, Methanol. These solvents form strong hydrogen bonds with the anionic nucleophile, creating a solvent "cage" that stabilizes it and severely reduces its nucleophilicity and reactivity.[3][5]
-
| Solvent Type | Examples | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | Increases Rate | Solvates cation, leaves anionic nucleophile "naked" and reactive.[3][4] |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Solvates and stabilizes the anionic nucleophile via hydrogen bonding, reducing its reactivity.[3] |
-
Base Selection: Is your base too sterically hindered? While a strong base is needed to generate the nucleophile (if applicable), a bulky base will preferentially act as a base for elimination rather than allowing the nucleophile to attack the substrate.
-
Temperature Control: Are you running the reaction too hot? While heating is often required to achieve a reasonable reaction rate (typically 50-100 °C), higher temperatures disproportionately favor the elimination (E2) pathway over substitution (SN2).[8] If you suspect elimination is the issue, try running the reaction at a lower temperature for a longer period.
Q4: I've optimized my conditions, but my yield is still low and I see a major byproduct. What is it and how can I stop it?
If you observe a significant byproduct, it is almost certainly the E2 elimination product: 4-methoxy-1-methylenecyclohexane . This occurs when the base (or the nucleophile acting as a base) abstracts a proton from the carbon adjacent to the bromomethyl group, leading to the formation of a double bond.
To minimize E2 elimination:
-
Use a less sterically hindered base , as discussed above (NaH > t-BuOK).[7]
-
Lower the reaction temperature. The activation energy for elimination is often higher than for substitution, so lowering the temperature will slow the E2 reaction more significantly than the SN2 reaction.[8]
-
Ensure the alkyl halide is added slowly to the solution of the generated nucleophile. This keeps the concentration of the alkyl halide low, which can sometimes disfavor bimolecular elimination.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for this alkylation?
The primary desired pathway is a bimolecular nucleophilic substitution (SN2). This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion is displaced simultaneously. The competing E2 mechanism also occurs in a single step, where a base removes a proton from the cyclohexane ring, leading to the formation of an alkene.
Caption: SN2 vs. E2 mechanistic pathways.
Why is this compound considered a primary alkyl halide if it's attached to a bulky ring?
The classification of an alkyl halide (primary, secondary, or tertiary) is determined by the number of carbon atoms directly attached to the carbon bearing the halogen. In this case, the bromine is on a -CH₂- group, which is only attached to one other carbon atom (the cyclohexane ring). Therefore, it is a primary halide. Primary alkyl halides are generally excellent substrates for SN2 reactions.[6][9] However, the adjacent bulky cyclohexane ring does introduce some steric hindrance, making the reaction more sensitive to competing elimination than, for example, 1-bromopropane.
Can I use a different leaving group?
Yes. The rate of an SN2 reaction is highly dependent on the quality of the leaving group. If you are synthesizing your own starting material, converting the corresponding alcohol to a tosylate (-OTs) or mesylate (-OMs) can significantly increase the reaction rate compared to the bromide. The general reactivity order is I > OTs > OMs > Br > Cl.[10]
Experimental Protocols
General Protocol for Alkylation using Sodium Hydride
This protocol assumes the nucleophile is an alcohol (R-OH). Adjust stoichiometry accordingly for other nucleophiles.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the alcohol (1.0 eq.) and dissolve it in anhydrous DMF or THF (approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Nucleophile Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.0-1.2 eq.) in a small amount of anhydrous solvent dropwise over 15-20 minutes.[10]
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-70 °C). Monitor the reaction progress by TLC.[10]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.[8]
-
Extraction: Dilute the mixture with water and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[8]
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.[8]
Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Use a capillary tube to spot the starting alkyl halide (SM), the co-reactant (e.g., alcohol, Co-SM), and the reaction mixture (Rxn) on the baseline.
-
Elution: Place the plate in a TLC chamber containing a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes - this will need to be optimized). The solvent level must be below the baseline.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if UV-active) and/or by staining with a potassium permanganate (KMnO₄) dip, which will stain most organic compounds.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. The relative position (Rf value) of the spots helps identify them. The product should have a different Rf than the starting materials.
References
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]
-
PubMed. (2011, September 16). Selective catalytic C-H alkylation of alkenes with alcohols. [Link]
- Google Patents. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chemistry Steps. Alkyl Halides to Alcohols. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. synthesis and evaluation of resveratrol for anticancer. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
YouTube. (2022, March 1). Alkylation of Aromatics with Alkene and Alcohol Starting Materials. [Link]
-
ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]
-
ResearchGate. Direct α-C–H Alkylation of Alcohols with Alkenes | Request PDF. [Link]
-
OpenOChem Learn. SN2 Effect of Solvent. [Link]
-
ResearchGate. Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]
-
Chemistry LibreTexts. (2020, May 30). The Williamson Ether Synthesis. [Link]
-
A-Level Chemistry Revision. Reactions of Alkyl Halides. [Link]
-
YouTube. (2020, November 19). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem. [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. [Link]
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Technical Support Center: A Guide to Suppressing Elimination in Reactions of 1-(Bromomethyl)-4-methoxycyclohexane
Welcome to the technical support center for synthetic challenges involving 1-(bromomethyl)-4-methoxycyclohexane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with the mechanistic insights and practical, field-tested protocols necessary to navigate the common but critical issue of competing substitution and elimination reactions, ensuring high yields of your desired product.
Section 1: Understanding the Core Problem: The SN2 vs. E2 Dilemma
Q1: I'm reacting this compound with a nucleophile, but I'm getting a mixture of products. What are the expected substitution and elimination products?
You are encountering a classic competition between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways.
-
Desired Substitution Product (SN2): The nucleophile directly displaces the bromide ion, forming a new bond at the methylene carbon. This is typically the intended outcome for introducing new functional groups.
-
Undesired Elimination Product (E2): The reagent acts as a base, abstracting a proton from the cyclohexane ring at the carbon where the bromomethyl group is attached (C1). This results in the formation of an exocyclic double bond, yielding 4-methoxy-1-methylenecyclohexane.
The fundamental challenge is that many strong nucleophiles are also strong bases, opening the door for this unwanted side reaction.[1]
Q2: What are the underlying mechanisms for this SN2/E2 competition?
The substrate, this compound, is a primary alkyl halide (R-CH₂-Br). Primary substrates are excellent candidates for the SN2 (Substitution, Nucleophilic, Bimolecular) reaction, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[2] This is a one-step process.
Simultaneously, the E2 (Elimination, Bimolecular) reaction can occur. In this pathway, a base removes a proton from the carbon adjacent to the one with the leaving group (the β-carbon). For this specific substrate, the β-carbon is C1 of the cyclohexane ring. The reaction is concerted: the base removes the proton, a C=C double bond forms, and the bromide leaving group departs simultaneously.
Below is a diagram illustrating these competing pathways.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Section 2: Troubleshooting Guide: Solving High Elimination Yields
This section is structured to help you diagnose the cause of poor product ratios and implement effective solutions.
Q3: My primary issue is a high yield of the elimination byproduct. Which experimental factor should I investigate first?
The single most influential factor in the SN2 vs. E2 competition is the nature of your anionic or neutral reagent. You must critically assess its properties as both a nucleophile and a base.
-
Expert Insight: Basicity is a thermodynamic property (related to the pKa of the conjugate acid), while nucleophilicity is a kinetic property (how fast the reagent attacks an electrophilic carbon).[1] While often parallel, they are not the same. The key to maximizing substitution is to choose a reagent with high nucleophilicity but low basicity.
Troubleshooting Workflow
Use the following decision tree to pinpoint the source of your elimination problem.
Caption: Decision workflow for troubleshooting elimination side reactions.
Factor Analysis Table
This table summarizes the key experimental variables and their impact on the substitution-to-elimination ratio.
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Mechanistic Rationale |
| Nucleophile/Base | Strong nucleophile, weak base (e.g., I⁻, N₃⁻, CN⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Strong bases readily abstract the β-proton, while good nucleophiles preferentially attack the electrophilic carbon. Steric bulk hinders nucleophilic attack, making proton abstraction more likely.[2][3] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone) | Polar Protic (Ethanol, Methanol, Water) | Polar aprotic solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive for SN2. Protic solvents form a solvent cage around the nucleophile via hydrogen bonding, decreasing its nucleophilicity and favoring its action as a base.[4][5] |
| Temperature | Low to moderate (0 °C to RT) | High | Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing temperature (T) makes the -TΔS term more negative, favoring elimination.[6][7] |
| Leaving Group | Good leaving group (I > Br > Cl) | Good leaving group (I > Br > Cl) | A better leaving group accelerates both SN2 and E2 reactions, as C-LG bond cleavage occurs in the rate-determining step of both. The choice of leaving group does not typically alter the S/E ratio significantly.[8] |
Section 3: Recommended Protocols for Maximizing Substitution
Here we provide two validated protocols for achieving high yields of substitution products with this compound, targeting the synthesis of an azide and an ether, respectively.
Protocol A: Synthesis of 1-(Azidomethyl)-4-methoxycyclohexane (High Nucleophilicity/Low Basicity Approach)
This protocol utilizes sodium azide, an excellent nucleophile that is a very weak base, to virtually eliminate the E2 side reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous, polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.5 M.
-
Add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. The starting material is non-polar, while the product is slightly more polar.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF/DMSO used).
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF/DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of high purity after extraction.
-
Protocol B: Synthesis of 1-(Ethoxymethyl)-4-methoxycyclohexane (Williamson Ether Synthesis)
This protocol is for forming an ether, a classic Williamson Ether Synthesis.[9][10] It requires careful control because the alkoxide nucleophile (ethoxide) is also a strong base.
Step-by-Step Methodology:
-
Reagent Preparation (In Situ Alkoxide Formation):
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous ethanol (as the solvent).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 20-30 minutes, or until hydrogen evolution ceases. This forms sodium ethoxide in solution.
-
-
Reaction Execution:
-
While maintaining the temperature at 0 °C, add this compound (1.0 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The lower temperature is critical to disfavor the E2 pathway.[6]
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold water to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts, wash with water and then brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil via flash column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure ether product.
-
Section 4: Frequently Asked Questions (FAQs)
Q4: I used triethylamine (TEA) to scavenge acid, but I still see elimination. Why? A: Triethylamine is a non-nucleophilic, sterically hindered amine base. While it won't act as a nucleophile, its primary function is to act as a base. By adding a base, even a relatively weak one, you are creating conditions that can promote the E2 elimination pathway. For SN2 reactions of alkyl halides, an external base is generally not required and can be detrimental.
Q5: Does the cis/trans stereochemistry of the starting material matter? A: For this compound, the leaving group is on a flexible -CH₂Br group, not directly on the ring. This means the critical anti-periplanar arrangement for an E2 reaction (between a β-hydrogen on the ring and the C-Br bond) can be achieved through simple bond rotation. However, the stereochemistry of the ring substituents (methoxy and bromomethyl groups) dictates the conformational equilibrium of the cyclohexane chair. The most stable conformer will have the bulky methoxy and bromomethyl groups in equatorial positions.[11] While this doesn't prevent E2, it influences the ground-state energy and may have a minor effect on reaction rates. The primary determinants of the product ratio remain the nucleophile, solvent, and temperature.
Q6: Can I use a different halogen, like 1-(iodomethyl)-4-methoxycyclohexane? A: Yes. Iodide is a better leaving group than bromide.[8] Using the iodo-analog will accelerate the rate of both the SN2 and E2 reactions. While this can reduce reaction times, it will not fundamentally change the factors that control the ratio of substitution to elimination. You must still apply the same principles of choosing a non-basic nucleophile, a polar aprotic solvent, and low temperature to favor the SN2 pathway.
References
-
SN2 and E2 Rates of Cyclohexanes. Chemistry Steps. [Link]
-
Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. [Link]
-
E2 elimination: Substituted cyclohexanes. Khan Academy. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021). The Organic Chemistry Tutor. [Link]
-
E2 Elimination: substituted cyclohexanes. (2012). Khan Academy Organic Chemistry. [Link]
-
A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2024). Chemistry LibreTexts. [Link]
-
When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. (2025). Brain Vision. [Link]
-
Substituted Cyclohexanes. (2015). Chemistry LibreTexts. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Nucleophilicity vs. Basicity. (2012). Master Organic Chemistry. [Link]
-
Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. (2025). Master Organic Chemistry. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature. (2012). Master Organic Chemistry. [Link]
-
Synthesis and evaluation of resveratrol for anticancer. Journal of Chemical and Pharmaceutical Sciences. [Link]
- Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
-
Elimination vs. Substitution. Chemistry LibreTexts. [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]
-
Nucleophilic substitution and elimination reactions. (2025). Chemistry LibreTexts. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Two Elimination Reaction Patterns. (2012). Master Organic Chemistry. [Link]
-
Preparing Ethers. (2025). Chemistry LibreTexts. [Link]
-
Nucleophile and Base Analysis (vid 1 of 2) for Substitution and Elimination Reactions. (2013). Leah4sci. [Link]
-
The E2 Reaction and Cyclohexane Conformation. (2024). Chemistry LibreTexts. [Link]
-
Effect of Temperature on Elimination and Substitution Reactions. (2023). The Organic Chemistry Tutor. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. (2021). Journal of Organic Chemistry. [Link]
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Technical Support Center: Enhancing Stereoselectivity in Reactions of 1-(Bromomethyl)-4-methoxycyclohexane
Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(bromomethyl)-4-methoxycyclohexane and facing challenges in controlling the stereochemical outcome of their reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols grounded in mechanistic principles to help you achieve your desired stereoisomer with high fidelity.
Section 1: Foundational Concepts - Understanding the Stereochemical Challenge
Before troubleshooting, it is crucial to understand the underlying principles governing the reactivity of this substituted cyclohexane. The stereochemical outcome is not arbitrary; it is a direct consequence of the molecule's conformational preferences and the mechanism of the reaction.
FAQ 1: What primarily determines the stereochemical outcome of reactions with this compound?
The stereoselectivity of reactions on this substrate is governed by a combination of conformational analysis and reaction mechanism kinetics.
-
Conformational Equilibrium: The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain.[1] In a 1,4-disubstituted cyclohexane, the two chair conformers are in rapid equilibrium, but the conformer with the bulkier substituent in the more stable equatorial position is heavily favored.[1][2] The methoxy group is bulkier than the bromomethyl group. Therefore, the conformation where the methoxy group occupies an equatorial position will dominate, which in turn dictates the preferred orientation of the bromomethyl group.
-
Reaction Mechanism: For a primary alkyl halide like this compound, the primary competing pathways are the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2).
-
SN2 reactions are stereospecific, proceeding through a backside attack that results in a complete inversion of the stereocenter.[3][4] To achieve high stereoselectivity, reaction conditions must be optimized to favor this pathway.
-
E2 reactions also have strict stereoelectronic requirements, needing an anti-periplanar arrangement of a β-hydrogen and the leaving group, which often means both must be in axial positions.[5][6] Competition from this pathway can lead to undesired alkene byproducts and lower the yield of the substitution product.
-
The interplay between the most stable ground-state conformation and the required transition state geometry for each pathway is the key to controlling selectivity.
Caption: Conformational equilibrium for cis-1-(bromomethyl)-4-methoxycyclohexane.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low Diastereoselectivity in Substitution Reactions
Question: "My substitution reaction with a nucleophile (e.g., NaN3, KCN) is yielding a mixture of stereoisomers. How can I improve the selectivity to get a single, inverted product?"
Answer: A mixture of stereoisomers suggests that the reaction is not proceeding exclusively through a clean SN2 mechanism. An SN1 pathway, which involves a planar carbocation intermediate, would lead to a loss of stereochemical information.[7] To enhance diastereoselectivity, you must rigorously enforce conditions that favor the SN2 pathway.
Causality & Corrective Actions:
-
Enhance Nucleophile Reactivity: The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile.[3]
-
Action: Use a strong, non-bulky nucleophile. Good choices include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻), which are potent nucleophiles but relatively weak bases. Avoid sterically hindered nucleophiles that slow down backside attack.[8]
-
-
Optimize the Solvent System: The solvent plays a critical role in stabilizing or destabilizing reactants and transition states.
-
Action: Use a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions.[9] They solvate the counter-ion (e.g., Na⁺, K⁺) but do not form a strong hydrogen-bonding shell around the anionic nucleophile, leaving it "naked" and highly reactive.[10] Polar protic solvents (like water, methanol, ethanol) will solvate the nucleophile, blunting its reactivity and potentially favoring a competing SN1 pathway.[9]
-
-
Control the Temperature: Temperature influences the competition between substitution and elimination.
-
Action: Maintain a low to moderate reaction temperature. Lower temperatures generally decrease the rate of all reactions but disproportionately suppress elimination (E2), which has a higher activation energy.[11] Start at 0 °C or room temperature and only warm if the reaction rate is prohibitively slow.
-
| Parameter | Condition to Favor SN2 (High Selectivity) | Condition to Avoid (Low Selectivity) | Rationale |
| Nucleophile | Strong, non-bulky (e.g., I⁻, CN⁻, N₃⁻) | Weak or bulky (e.g., H₂O, t-BuO⁻) | SN2 rate is proportional to nucleophile strength; steric hindrance slows backside attack.[4][8] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Polar Protic (e.g., H₂O, EtOH, MeOH) | Aprotic solvents enhance nucleophilicity; protic solvents stabilize carbocations (favoring SN1).[9][10] |
| Temperature | Low to moderate (0 - 50 °C) | High (>80 °C) | Higher temperatures favor elimination over substitution.[11] |
Issue 2: Significant Formation of Elimination Byproduct
Question: "My reaction is producing a high percentage of 4-methoxy-1-methylenecyclohexane. How do I suppress this elimination?"
Answer: The formation of an alkene byproduct is characteristic of a competing E2 elimination reaction. Suppressing this pathway requires minimizing the basicity of the system and exploiting the strict stereoelectronic requirements of the E2 mechanism.
Causality & Corrective Actions:
-
Choose a Non-Basic Nucleophile: The E2 pathway is driven by a base abstracting a proton.
-
Action: Select a nucleophile with low basicity. As mentioned previously, species like azide, cyanide, and iodide are excellent nucleophiles but poor bases.[8] Avoid alkoxides (like ethoxide or tert-butoxide), which are strong bases and will strongly favor elimination.
-
-
Leverage Conformational Control: The E2 reaction requires a β-hydrogen and the leaving group to be anti-periplanar, meaning they must both be in axial positions for the transition state.[5][6]
-
Analysis: For the cis isomer of this compound, the most stable conformer places the bromomethyl group in an axial position (see Fig 1). This conformation has axial β-hydrogens, making it susceptible to E2 elimination. The trans isomer, however, would place the bromomethyl group in an equatorial position in its most stable conformer. An E2 reaction from this conformer is disfavored because it would require a ring flip to a much less stable diaxial conformation.[12]
-
Action: If possible, start with the trans isomer of your substrate, as its ground-state conformation is less poised for E2 elimination. If you must use the cis isomer, strict control over temperature and nucleophile choice is paramount.
-
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy and are more sensitive to temperature increases than substitution reactions.
-
Action: Run the reaction at the lowest temperature that affords a reasonable rate. Cooling the reaction to 0 °C or even lower can dramatically increase the ratio of substitution to elimination products.
-
Caption: Navigating reaction conditions to favor SN2 over E2.
Section 3: Experimental Protocol - Stereoselective Azide Substitution
This protocol provides a validated method for the SN2 reaction of cis-1-(bromomethyl)-4-methoxycyclohexane with sodium azide, designed to maximize stereoselectivity.
Objective: To synthesize trans-1-(azidomethyl)-4-methoxycyclohexane with >95% diastereomeric excess.
Materials:
-
cis-1-(bromomethyl)-4-methoxycyclohexane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, thermometer
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add sodium azide (1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (to make a 0.5 M solution with respect to the substrate).
-
Substrate Addition: Dissolve cis-1-(bromomethyl)-4-methoxycyclohexane (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature (20-25 °C).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS every 2 hours. The reaction is typically complete within 6-12 hours. Note: Avoid heating unless the reaction has stalled completely, as this will promote E2 elimination.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath and cautiously pour it into a separatory funnel containing diethyl ether and an equal volume of cold water.
-
Workup - Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: Purify the crude product via column chromatography on silica gel if necessary. Determine the diastereomeric ratio of the final product using ¹H NMR spectroscopy or chiral HPLC. The inversion of stereochemistry should be confirmed by comparing the coupling constants of the proton adjacent to the substituent-bearing carbon.
References
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]
-
The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube. [Link]
-
Li, Z., et al. (2026). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters - ACS Publications. [Link]
-
Quora. (2018). In SN2 reactions where the nucleophile and leaving group are adjacent substituents of a cyclohexane, will the reaction only occur if the substituents are opposite to each other and in an axial position?[Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]
-
The Organic Chemistry Tutor. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
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managing temperature control in 1-(Bromomethyl)-4-methoxycyclohexane synthesis
This technical guide provides in-depth troubleshooting advice and frequently asked questions for managing temperature control during the synthesis of 1-(Bromomethyl)-4-methoxycyclohexane. The conversion of (4-methoxycyclohexyl)methanol to its corresponding bromide using phosphorus tribromide (PBr₃) is a powerful and common transformation. However, the exothermic nature of this reaction demands careful temperature management to ensure safety, maximize yield, and maintain product purity. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the potential challenges of this synthesis.
Core Principles of the Synthesis
The synthesis of this compound from (4-methoxycyclohexyl)methanol and phosphorus tribromide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] Understanding this is critical for troubleshooting, as it dictates the reaction's stereochemistry and sensitivity to steric hindrance.
The reaction can be summarized in two key stages:
-
Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃. This initial step is highly exothermic and results in the formation of a protonated phosphite ester, which is an excellent leaving group.[3]
-
Nucleophilic Attack: A bromide ion, displaced in the initial step, then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in a concerted backside attack. This displaces the leaving group and forms the desired alkyl bromide.[4]
Due to the Sₙ2 nature of the second step, this reaction is most efficient for primary and secondary alcohols.[2] (4-methoxycyclohexyl)methanol is a primary alcohol, making it an ideal substrate for this transformation.
Troubleshooting Guide: Temperature-Related Issues
Effective temperature control is paramount for a successful and safe synthesis. The reaction between alcohols and PBr₃ is notoriously exothermic, and failure to manage the heat generated can lead to a host of problems.[3]
| Problem | Potential Cause(s) Related to Temperature | Troubleshooting Steps & Explanations |
| Runaway Reaction (Rapid, Uncontrolled Temperature Spike) | 1. Too rapid addition of PBr₃: The initial reaction of the alcohol with PBr₃ is highly exothermic. Adding the reagent too quickly will generate heat faster than it can be dissipated by the cooling system.[5] 2. Inadequate Cooling: The cooling bath (e.g., ice-water) may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer through the flask. | 1. Slow, Dropwise Addition: Add the PBr₃ solution dropwise via an addition funnel. Monitor the internal temperature closely with a thermometer. If the temperature begins to rise rapidly, immediately stop the addition and allow the reaction to cool before proceeding. 2. Ensure Efficient Cooling: Use a sufficiently large ice bath and ensure the reaction flask is adequately submerged. For larger-scale reactions, consider using a cryostat for more precise temperature control. Ensure good stirring to promote even heat distribution. |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction temperature may have been kept too low for the Sₙ2 displacement to proceed at a reasonable rate after the initial exothermic phase. 2. Side Reactions (Elimination): If the temperature is allowed to rise too high after the initial addition, elimination (E2) reactions can compete with substitution (Sₙ2), leading to the formation of 4-methoxy-1-methylenecyclohexane. | 1. Controlled Warming: After the PBr₃ addition is complete and the initial exotherm has subsided, the reaction may require gentle warming to drive it to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature. 2. Maintain a Moderate Temperature: Avoid excessive heating. A gentle reflux or stirring at a moderately elevated temperature (e.g., 40-60 °C) is often sufficient. The optimal temperature should be determined empirically for this specific substrate. |
| Formation of Impurities | 1. Thermal Decomposition: Excessive temperatures can lead to the decomposition of the starting material, product, or intermediates. At temperatures above 100°C, there is a risk of generating toxic phosphine gas.[5] 2. Rearrangement Products: While less common with primary alcohols and PBr₃, localized hotspots could theoretically promote side reactions.[1] | 1. Strict Temperature Adherence: Do not exceed the recommended reaction temperature. The use of a temperature-controlled heating mantle or oil bath is highly recommended over a simple hot plate. 2. Homogeneous Reaction Mixture: Ensure efficient stirring throughout the reaction to prevent the formation of localized areas of high temperature. |
| Product is Dark/Discolored | Decomposition due to Overheating: High temperatures can cause the product or reaction mixture to decompose, leading to the formation of colored byproducts. | Purification and Prevention: While purification (e.g., distillation or chromatography) may remove some colored impurities, the best approach is prevention through meticulous temperature control during the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is the addition of PBr₃ typically carried out at low temperatures (e.g., 0 °C)?
A1: The initial reaction between the alcohol and PBr₃ is highly exothermic.[3] Conducting the addition at a low temperature, such as in an ice bath, is a critical safety measure to control the rate of heat generation. This allows the cooling system to dissipate the heat as it is produced, preventing a dangerous and uncontrolled rise in temperature (a runaway reaction).[5]
Q2: Can I add the (4-methoxycyclohexyl)methanol to the PBr₃ instead?
A2: It is strongly recommended to add the PBr₃ to the alcohol solution.[5] This ensures that the PBr₃ is always the limiting reagent during the addition phase, which helps to control the exotherm. Adding the alcohol to the PBr₃ would create a situation where there is an excess of the highly reactive brominating agent, which could lead to a more violent and difficult-to-control initial reaction.
Q3: My reaction seems to have stalled after the PBr₃ addition. Should I increase the temperature?
A3: Yes, it is common for the reaction to require gentle heating to go to completion after the initial exothermic phase. Once the PBr₃ has been added and the temperature has stabilized, you can slowly warm the reaction mixture. It is advisable to monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TTC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal temperature and reaction time.
Q4: What are the potential side products I should be aware of, and how can temperature control help minimize them?
A4: The primary side product of concern is the elimination (E2) product, 4-methoxy-1-methylenecyclohexane. Elimination reactions are generally favored at higher temperatures. By maintaining a moderate reaction temperature, you can favor the desired Sₙ2 substitution pathway. Overheating can also lead to decomposition and the formation of various impurities.
Q5: What are the safety precautions I should take when working with PBr₃ and managing an exothermic reaction?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.
-
Emergency Preparedness: Have an appropriate quenching agent and a fire extinguisher readily available.
-
Monitoring: Never leave an exothermic reaction unattended. Continuously monitor the temperature.
-
Scale: Be cautious when scaling up the reaction. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. A pilot reaction at a smaller scale is recommended to establish the thermal profile.
Experimental Protocol: A Representative Method
The following is a generalized protocol for the synthesis of this compound, based on standard procedures for the bromination of primary alcohols with PBr₃. Researchers should optimize the conditions for their specific setup and scale.
Materials:
-
(4-methoxycyclohexyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Cooling: Dissolve (4-methoxycyclohexyl)methanol in anhydrous diethyl ether in the flask and cool the solution to 0 °C using an ice-water bath.
-
PBr₃ Addition: Slowly add a solution of PBr₃ in anhydrous diethyl ether dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, let the mixture slowly warm to room temperature and stir for several hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the synthesis.
Caption: Troubleshooting flowchart for temperature control issues.
References
Sources
Navigating the Synthesis Maze: A Technical Support Guide for 1-(Bromomethyl)-4-methoxycyclohexane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-4-methoxycyclohexane. This guide is designed to provide in-depth, practical advice on the workup procedures for reactions involving this versatile reagent. As a senior application scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the common challenges encountered during your experiments. This is not a rigid protocol but a dynamic resource to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and issues that arise when working with this compound in various chemical transformations.
Section 1: General Workup and Purification
Question 1: What is a general aqueous workup procedure for a reaction involving this compound, and why are the specific washing steps necessary?
A general aqueous workup is designed to separate your desired organic product from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and water-soluble byproducts. The choice of washing solutions is critical for an efficient and clean extraction.
Answer:
A standard workup protocol for a reaction with this compound, for instance, a nucleophilic substitution, would typically involve the following steps:
-
Quenching the Reaction: The first step is to stop the reaction. For many reactions, this is achieved by adding water or a dilute aqueous solution. The choice of quenching agent depends on the reaction conditions. For instance, if you've used a strong base, a dilute acid might be more appropriate.
-
Phase Separation: The reaction mixture is then transferred to a separatory funnel, and an organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane) is added. This will create two immiscible layers: an organic layer containing your product and an aqueous layer with water-soluble components.
-
Aqueous Washes: The organic layer is then washed sequentially with different aqueous solutions to remove specific impurities:
-
Water Wash: This initial wash helps to remove the bulk of water-soluble impurities.
-
Dilute Acid Wash (e.g., 1M HCl): This is used to neutralize and remove any unreacted basic reagents, such as amines or alkoxides.
-
Dilute Base Wash (e.g., saturated NaHCO₃ solution): This wash is crucial for neutralizing and removing any acidic byproducts or unreacted acidic starting materials. The use of bicarbonate is generally preferred over stronger bases like NaOH to avoid potential base-catalyzed side reactions with your product.
-
Brine Wash (saturated NaCl solution): The final aqueous wash with brine helps to remove the majority of the dissolved water from the organic layer, breaking up any emulsions and facilitating the subsequent drying step.[1]
-
-
Drying the Organic Layer: The washed organic layer is then dried over an anhydrous inorganic salt, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.
-
Solvent Removal: Finally, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
The rationale behind these steps is to systematically remove impurities based on their chemical properties (solubility, acidity/basicity), leading to a cleaner crude product that is easier to purify further.
Question 2: I am observing a persistent emulsion during the extraction process. How can I resolve this?
Emulsions are a common and frustrating problem in liquid-liquid extractions, often caused by the presence of surfactants or finely divided solids at the interface between the two liquid phases.[2]
Answer:
Here are several techniques to break an emulsion:
-
Patience: Sometimes, simply allowing the separatory funnel to stand for a while can lead to the separation of the layers.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[3]
-
Gentle Swirling: Gently swirling the separatory funnel instead of vigorous shaking can sometimes prevent emulsion formation in the first place.[3]
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Changing the Solvent: If emulsions are a persistent problem, consider changing the organic solvent. For example, if you are using dichloromethane, which is prone to forming emulsions, switching to ethyl acetate or diethyl ether might be beneficial.[4]
-
Centrifugation: If available, centrifuging the emulsion can force the separation of the layers.[2]
Section 2: Specific Reaction Workups
Question 3: What is the recommended workup procedure for a Grignard reaction using this compound?
Grignard reactions require specific workup procedures to decompose the magnesium alkoxide intermediate and separate the desired product.
Answer:
The workup for a Grignard reaction with this compound involves the following key steps:
-
Quenching: The reaction is typically quenched by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This is a mildly acidic solution that protonates the alkoxide to form the alcohol product while minimizing the risk of acid-catalyzed side reactions, such as elimination. Quenching with dilute strong acids like HCl is also possible but should be done cautiously at low temperatures to avoid dehydration of the resulting alcohol.
-
Extraction: After quenching, the product is extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer should be washed with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt and the solvent is removed under reduced pressure.
Troubleshooting Grignard Workups:
-
Issue: A gelatinous precipitate forms upon quenching.
-
Solution: This is often due to the formation of magnesium hydroxides. Adding more of the quenching solution (e.g., saturated NH₄Cl) and stirring vigorously can help to dissolve this precipitate. In some cases, a minimal amount of dilute acid may be necessary.
-
-
Issue: Low yield of the desired alcohol.
-
Solution: This could be due to incomplete reaction or side reactions. Ensure that the Grignard reagent was fully formed and that the reaction was carried out under strictly anhydrous conditions. The presence of unreacted starting material can often be detected by TLC analysis.
-
Question 4: I'm performing a Williamson ether synthesis with this compound and an alkoxide. What is the best way to work up this reaction?
The Williamson ether synthesis involves a strong base to generate the alkoxide, which needs to be neutralized and removed during the workup.
Answer:
A typical workup for a Williamson ether synthesis is as follows:
-
Quenching: The reaction is usually quenched by the addition of water to dissolve the inorganic salts.
-
Extraction: The ether product is extracted into an organic solvent.
-
Washing:
-
A wash with a dilute base (e.g., 1M NaOH) can be used to remove any unreacted alcohol starting material.
-
Subsequent washes with water and brine will remove the base and any remaining water-soluble impurities.
-
-
Drying and Concentration: The organic layer is dried and the solvent is evaporated.
Troubleshooting Williamson Ether Synthesis Workups:
-
Issue: The product is contaminated with the starting alcohol.
-
Solution: An additional wash with a dilute basic solution can help to remove the more acidic alcohol. If the alcohol and ether have similar polarities, purification by column chromatography will likely be necessary.
-
-
Issue: The reaction is incomplete.
-
Solution: Ensure that a strong enough base was used to fully deprotonate the alcohol and that the reaction was heated for a sufficient amount of time. The progress of the reaction can be monitored by TLC.
-
Experimental Protocols
Protocol 1: General Aqueous Workup for a Nucleophilic Substitution Reaction
This protocol describes a standard procedure for the workup of a reaction where this compound has been reacted with a nucleophile.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and an equal volume of water.
-
Shake the funnel gently at first, venting frequently to release any pressure. Then, shake more vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (if a basic reagent was used)
-
Saturated NaHCO₃ solution (if an acidic reagent or byproduct is present)
-
Brine
-
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for purifying the products of this compound reactions.[6]
-
Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elute the column: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze the fractions: Spot each fraction on a TLC plate to identify which fractions contain the desired product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. |
| Eluent System | Hexanes/Ethyl Acetate Gradient | Start with low polarity to elute non-polar impurities and gradually increase polarity to elute the product. |
| TLC Visualization | UV lamp (if applicable), Iodine chamber, or a chemical stain (e.g., potassium permanganate) | To visualize the separated compounds on the TLC plate. |
Visualizing the Workflow
A clear understanding of the workup process is essential for success. The following diagram illustrates a typical workflow for the workup and purification of a reaction product.
Sources
- 1. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Choice and Reactivity of 1-(Bromomethyl)-4-methoxycyclohexane
Welcome to the technical support center for navigating the complex reactivity of 1-(bromomethyl)-4-methoxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block. Here, we will dissect the critical role of solvent selection in directing reaction outcomes, providing you with field-proven insights to troubleshoot your experiments and achieve your desired synthetic targets.
Understanding the Substrate: A Balancing Act
This compound is a primary alkyl halide. At first glance, this structure suggests a strong predisposition towards bimolecular nucleophilic substitution (SN2) reactions. However, the reality is more nuanced due to the sterically demanding cyclohexane ring and the potential for competing unimolecular (SN1, E1) and bimolecular elimination (E2) pathways. The choice of solvent is the most powerful tool at your disposal to tip this delicate balance in your favor.
Frequently Asked Questions (FAQs)
Q1: I want to favor the SN2 pathway for direct substitution. Which solvent should I choose and why?
To maximize the yield of the SN2 product, you must create an environment that enhances the reactivity of your nucleophile while minimizing the possibility of carbocation formation and elimination side reactions.
Causality: The SN2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group.[1] The rate of this reaction is highly dependent on the nucleophile's strength.[1]
Solvent Recommendation: Polar aprotic solvents are the gold standard for SN2 reactions.[2][3][4][5]
-
Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.
-
Mechanism of Action: These solvents possess strong dipole moments that can dissolve the alkyl halide and the nucleophile's counter-ion (e.g., Na+, K+).[3] However, they do not have acidic protons (like the O-H in water or alcohols) and are therefore poor at solvating the anionic nucleophile itself through hydrogen bonding.[6] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of the SN2 attack.[3][5]
Q2: My reaction is giving me a mixture of products, including what looks like an alkene. What is happening and how can I suppress this?
The formation of an alkene indicates that an elimination reaction (E1 or E2) is competing with your desired substitution. This is a very common issue, especially when using nucleophiles that are also strong bases.
Causality:
-
E2 Pathway: This pathway is favored by strong, sterically hindered bases. The base abstracts a proton from a carbon adjacent to the one bearing the leaving group, in a concerted process that forms a double bond and expels the bromide.[7] For cyclohexane derivatives, the E2 mechanism has strict stereochemical requirements: the abstracted proton and the leaving group must be in an anti-periplanar (diaxial) arrangement.[8][9]
-
E1 Pathway: This pathway proceeds through a carbocation intermediate, the same as in an SN1 reaction.[10] After the carbocation forms, a weak base (which can be the solvent) abstracts an adjacent proton to form the alkene. This pathway is more likely in polar protic solvents.
Troubleshooting Strategy:
-
Assess Your Nucleophile/Base: If you are using a strong, bulky base (e.g., potassium tert-butoxide), you are actively promoting the E2 pathway. If substitution is desired, switch to a good nucleophile that is a weaker base (e.g., N3-, CN-, RS-).[2]
-
Change Your Solvent: As discussed in Q1, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for SN2 reactions without significantly promoting elimination with non-basic nucleophiles.[2] Polar protic solvents, on the other hand, can promote both SN1 and E1 reactions.[11]
-
Control the Temperature: Elimination reactions are entropically favored and are therefore promoted by higher temperatures.[7] Running your reaction at a lower temperature will generally favor the substitution pathway over elimination.
Q3: I performed a reaction in ethanol, expecting a simple substitution, but I'm seeing rearranged products. Why does this happen?
Observing rearranged products is a clear indication that your reaction is proceeding, at least in part, through a carbocation intermediate via an SN1/E1 mechanism.
Causality: Ethanol is a polar protic solvent.[12] Such solvents excel at stabilizing the transition state leading to the formation of a carbocation and the leaving group anion through hydrogen bonding.[11][13][14] While this compound is a primary halide, the initial primary carbocation that would form is highly unstable. It can undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation on the cyclohexane ring. This rearranged carbocation is then attacked by the solvent (ethanol, in a process called solvolysis) or another nucleophile, leading to the rearranged product.[15]
To avoid this: If rearrangement is undesirable, you must avoid conditions that favor carbocation formation. Use a polar aprotic solvent and a good, non-basic nucleophile to force the reaction through a concerted SN2 mechanism, which does not involve intermediates.[7]
Troubleshooting Guides
Guide 1: Low Yield of SN2 Product & Dominant Starting Material
Symptoms: After the reaction, analysis (TLC, GC-MS) shows a large amount of unreacted this compound and only a small amount of the desired substituted product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Nucleophile Reactivity | The nucleophile is being "caged" or deactivated by the solvent. This is common in polar protic solvents (e.g., water, methanol, ethanol) which form strong hydrogen bonds with the nucleophile, reducing its energy and availability to attack.[5][6] | Change to a polar aprotic solvent like DMF or DMSO to "free" the nucleophile and increase its effective concentration and reactivity.[3] |
| Steric Hindrance | The bulky cyclohexane ring may be sterically hindering the backside attack required for the SN2 mechanism, leading to a slow reaction rate. | Increase the reaction temperature moderately (e.g., from room temp to 50-60 °C) to provide more kinetic energy to overcome the activation barrier. Be cautious, as excessive heat can favor elimination.[7] |
| Poor Leaving Group Ability | While bromide is a good leaving group, its departure can be facilitated. | Although not a solvent issue, ensure your system is anhydrous if using sensitive nucleophiles. For certain applications, converting the bromide to an iodide in situ with catalytic NaI (Finkelstein reaction) can accelerate the SN2 reaction. |
Guide 2: Unexpected Formation of Elimination Products
Symptoms: The primary product observed is 4-methoxy-1-methylenecyclohexane or another isomer, instead of the substitution product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Strongly Basic Nucleophile/Reagent | The reagent is acting as a base rather than a nucleophile, favoring the E2 pathway. This is especially true for alkoxides (e.g., EtO⁻, t-BuO⁻) and hydroxide (OH⁻).[2] | If substitution is the goal, switch to a nucleophile that is a weak base (e.g., CN⁻, N₃⁻, Br⁻). If elimination is desired, use a strong, non-nucleophilic base like DBU or a bulky base like t-BuOK to maximize E2. |
| High Reaction Temperature | Elimination reactions have a higher activation energy than substitution reactions but are favored by entropy. High temperatures provide the energy to overcome this barrier and favor the elimination pathway.[7] | Perform the reaction at room temperature or below. Monitor the reaction progress over a longer period. |
| Solvent Choice Promoting E1 | Use of a polar protic solvent (e.g., ethanol, water) with a weakly basic nucleophile is promoting the formation of a carbocation, which then undergoes E1 elimination.[13] | To favor substitution, switch to a polar aprotic solvent (e.g., acetone, acetonitrile) to promote SN2.[4] |
Experimental Protocols & Workflows
Protocol 1: Maximizing SN2 Substitution (Example with Sodium Azide)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium azide (1.2 eq) and anhydrous DMF (5 mL per mmol of substrate).
-
Reaction: Begin stirring and add this compound (1.0 eq) via syringe.
-
Heating: Heat the reaction mixture to 50 °C. Rationale: Moderate heat helps overcome steric hindrance without significantly promoting elimination.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 2 hours. Self-Validation: The disappearance of the starting material spot/peak and the appearance of a single, new product spot/peak indicates a clean conversion.
-
Workup: After completion, cool the reaction to room temperature, pour into water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of 1-(azidomethyl)-4-methoxycyclohexane.
Workflow: Solvent Selection Decision Logic
// Nodes for SN2 Path nuc_sn2 [label="Use a good nucleophile,\nweak base (e.g., CN⁻, N₃⁻, RS⁻)"]; solvent_sn2 [label="Select Polar Aprotic Solvent\n(DMF, DMSO, Acetonitrile)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_sn2 [label="Use low to moderate temp\n(0°C to 50°C)"];
// Nodes for E2 Path base_e2 [label="Use a strong, bulky base\n(e.g., t-BuOK, DBU)"]; solvent_e2 [label="Select Polar Aprotic or Protic Solvent\n(THF, Ethanol)"]; temp_e2 [label="Use moderate to high temp", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> sub [label="Substitution"]; start -> elim [label="Elimination"];
sub -> nuc_sn2; nuc_sn2 -> solvent_sn2; solvent_sn2 -> temp_sn2;
elim -> base_e2; base_e2 -> solvent_e2; solvent_e2 -> temp_e2; } ondot Caption: Decision workflow for solvent and reagent selection.
References
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions. [Link]
-
Brain Vision. (2025). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. YouTube. [Link]
-
LibreTexts Chemistry. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
LibreTexts Chemistry. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Substitution and Elimination Reactions. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
LibreTexts Chemistry. (2024). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
Pearson+. (n.d.). Study Prep for each synthesis, start with bromocyclohexane and predict the p.... [Link]
-
Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). synthesis and evaluation of resveratrol for anticancer. [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. [Link]
-
Physics Forums. (2018). Elimination reactions of cyclohexane derivatives. [Link]
-
Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
-
University of Calgary. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. [Link]
-
Chem Help ASAP. (2019). SN1 solvolysis reactions. YouTube. [Link]
-
All 'bout Chemistry. (2021). E2 reaction in cyclohexane derivatives. YouTube. [Link]
-
Organic Chemistry with Victor. (2023). Substitution and Elimination SN1 SN2 E1 E2 Practice Questions: Part 2. YouTube. [Link]
-
LibreTexts Chemistry. (2020). 4: Substitution and Elimination reactions. [Link]
-
Aisen Biotechnology Co., Ltd. (2025). Application of Bromomethylcyclohexane. [Link]
-
PubChem. (n.d.). This compound. [Link]
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- 4. chadsprep.com [chadsprep.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. spcmc.ac.in [spcmc.ac.in]
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Technical Support Center: Scaling Up Reactions with 1-(Bromomethyl)-4-methoxycyclohexane
Welcome to the technical support resource for professionals working with 1-(Bromomethyl)-4-methoxycyclohexane. This guide is designed to provide expert insights and practical troubleshooting advice for researchers, chemists, and process engineers transitioning reactions involving this key building block from the laboratory bench to pilot plant or full-scale manufacturing. The challenges of chemical scale-up are multifaceted, extending beyond simple multiplication of reagents to complex issues of heat transfer, mass transport, and safety.[1][2][3] This document addresses the most common hurdles encountered with this specific substrate, providing a framework for safe, efficient, and reproducible scaling.
Part 1: Foundational Knowledge & Pre-Scale-up FAQs
This section addresses critical preliminary questions. A thorough understanding of the material's properties and the fundamental principles of process scaling is the bedrock of a successful technology transfer.
Q1: What are the essential physicochemical and safety properties of this compound that I must consider for scale-up?
A1: Understanding the fundamental properties of your starting material is non-negotiable. Unlike lab-scale work where thermal and physical hazards can be contained, at scale, these properties dictate equipment design, safety protocols, and process parameters. This compound is an analogue of (Bromomethyl)cyclohexane, and its safety profile should be treated with similar caution. It is an irritant and flammable.[4][5][6][7]
Table 1: Key Physicochemical and Safety Data
| Property | Value / Information | Significance for Scale-Up |
| Molecular Formula | C₈H₁₅BrO | Essential for all stoichiometric and yield calculations. |
| Molecular Weight | 207.11 g/mol | Foundational for mass-based process calculations. |
| Appearance | Colorless to light yellow liquid | Visual check for purity and degradation. Color change may indicate impurities or decomposition. |
| Boiling Point | Data not readily available; estimated to be >200 °C | Defines the upper limit for normal pressure operations and is critical for designing distillation-based purifications. |
| Thermal Stability | Expected to be stable at moderate temperatures, but decomposition can occur at elevated temperatures, likely initiating with C-Br bond cleavage.[8] | High temperatures can lead to byproduct formation (e.g., elimination) and potentially hazardous decomposition. Process temperature must be strictly controlled. |
| Key Hazards | - Causes skin and serious eye irritation.[4][6] - May cause respiratory irritation.[4][5] - Flammable liquid and vapor.[6][7] | Requires use of appropriate Personal Protective Equipment (PPE), closed-system transfers, and operation in well-ventilated areas with explosion-proof equipment. |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene). Insoluble in water. | Dictates solvent selection for reaction and workup. Immiscibility with water is key for aqueous extractions but can lead to emulsion issues. |
Q2: Why can't I simply multiply my lab-scale recipe by a factor of 1000?
A2: This is a fundamental challenge in process chemistry. The transition from grams to kilograms is a non-linear process governed by changes in physical phenomena.[1][2]
-
Heat Transfer: A reaction's heat generation scales with its volume (cubed), but the reactor's ability to remove heat scales with its surface area (squared). A minor exotherm in a 100 mL flask can become a dangerous, uncontrollable event in a 100 L reactor. This requires careful management through controlled addition rates, efficient jacket cooling, and potentially redesigning the process from a batch to a semi-batch operation.
-
Mass Transfer & Mixing: Achieving homogenous mixing in a large vessel is far more difficult than in a small flask. Poor mixing can lead to localized "hot spots," areas of high reagent concentration, and ultimately, a significant increase in byproduct formation and reduced yield. The efficiency of mixing is a critical parameter that must be calculated and validated during scale-up.[9]
-
Safety & Handling: Handling large volumes of flammable and irritating chemicals introduces significant operational hazards that are minimal at the bench scale.[3] This necessitates engineered controls like closed-system transfers, dedicated ventilation, and robust emergency procedures.
Q3: What are the primary reaction pathways for this molecule, and how does scale-up affect them?
A3: this compound is a primary alkyl bromide. Its primary reactive pathways are nucleophilic substitution (SN2) and elimination (E2). At scale, the balance between these competing pathways can shift dramatically.
-
Nucleophilic Substitution (SN2): This is often the desired pathway for building more complex molecules. It is favored by strong, non-bulky nucleophiles and polar aprotic solvents.
-
Elimination (E2): This pathway leads to the formation of an alkene byproduct. It is favored by high temperatures and sterically hindered, non-nucleophilic bases.
-
Grignard Reagent Formation: The C-Br bond allows for the formation of a Grignard reagent, a powerful tool for C-C bond formation. However, these reactions are notoriously sensitive to moisture and air, a challenge that intensifies with increasing scale.
The primary effect of scale-up is that poor temperature control (hot spots) or long reaction times can significantly favor the undesired elimination pathway, leading to a dramatic drop in the yield of the target substitution product.
Part 2: Troubleshooting Guide for Common Scale-Up Issues
This section provides direct answers to specific problems encountered during the scaling of reactions involving this compound.
Category: Nucleophilic Substitution Reactions
Q: My reaction yield has dropped from 90% at the lab scale to 60% in the pilot reactor. What is the most likely cause?
A: A significant yield drop upon scale-up in a substitution reaction often points to two main culprits: inadequate mixing or poor temperature control, which in turn promote side reactions.
Troubleshooting Steps:
-
Analyze Byproducts: The first step is to identify the major impurities. Is the primary byproduct an alkene? This strongly suggests that the E2 elimination pathway has become dominant. Is it unreacted starting material? This could indicate a mixing or initiation problem.
-
Review Temperature Profiles: Examine the temperature logs from the pilot run. Were there significant temperature spikes during reagent addition? Even localized, transient hot spots can drastically increase the rate of elimination.
-
Evaluate Mixing Efficiency: Was the agitation speed and impeller design appropriate for the vessel geometry and reaction viscosity? Inadequate mixing can create zones of high nucleophile concentration, which can also favor side reactions.
-
Check Reagent Addition Strategy: In the lab, you may have added the nucleophile all at once. At scale, this can cause a large exotherm. The process must be switched to a controlled, slow addition (semi-batch) to allow the reactor's cooling system to keep pace with heat generation.
Q: I'm observing a significant increase in (methoxymethylidene)cyclohexane, the elimination byproduct. How can I suppress this?
A: Suppressing the E2 pathway requires optimizing your reaction conditions to favor the SN2 mechanism.
-
Temperature Control: This is the most critical parameter. Lower the reaction temperature. While this will slow down both reactions, it will disproportionately slow the elimination reaction, which has a higher activation energy. A typical strategy is to run the reaction at the lowest temperature that allows for a reasonable reaction time (e.g., 25-40 °C instead of reflux).
-
Choice of Base/Nucleophile: If your nucleophile is also a strong base, consider using a less basic alternative if possible. For example, when forming an ether, using the sodium alkoxide in the corresponding alcohol is a standard procedure.
-
Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO are known to accelerate SN2 reactions relative to E2. Avoid protic solvents if they are not required for solubility, as they can solvate the nucleophile and reduce its potency.
Category: Grignard Reagent Formation & Use
Q: My Grignard reaction is failing to initiate in the 50 L reactor, even though it works perfectly in the lab.
A: Grignard initiation is a surface reaction on the magnesium metal and is notoriously sensitive to impurities.[10] These issues are magnified at scale.
Troubleshooting Protocol:
-
Verify Absolute Anhydrous Conditions: At scale, ensuring every component is rigorously dry is more challenging.
-
Solvent: Use fresh, high-purity anhydrous solvent. Test the water content (e.g., via Karl Fischer titration) before use.
-
Glassware/Reactor: The reactor must be meticulously dried. This can be done by heating under vacuum or performing solvent azeotropic distillation (e.g., boiling off some toluene) to remove residual moisture from the vessel walls.
-
Starting Material: Ensure the this compound is dry.
-
-
Magnesium Activation: The passivating layer of magnesium oxide on the turnings must be disrupted.
-
Mechanical Activation: Ensure the agitator is capable of grinding the magnesium turnings to expose fresh surfaces.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to expose fresh, active metal. This should be done before adding the bulk of the alkyl bromide.
-
-
Initiation Hot Spot: In the lab, you might use a heat gun to initiate the reaction. At scale, you can pre-warm a small amount of solvent before adding a fraction of your alkyl bromide to create a localized warm spot to encourage initiation. Once the reaction starts (as evidenced by a gentle reflux or temperature rise), the rest of the bromide can be added at a controlled rate.
Q: I'm getting a high percentage of a high-molecular-weight byproduct, likely from Wurtz coupling. How do I prevent this?
A: Wurtz coupling (R-Br + R-MgBr -> R-R) is a common side reaction. It occurs when the Grignard reagent attacks another molecule of the starting alkyl bromide.
-
Slow Addition & Dilution: The key is to keep the concentration of the unreacted this compound low at all times. This is achieved by slowly adding a solution of the bromide to the suspension of magnesium. High dilution also disfavors this bimolecular side reaction.
-
Maintain Low Temperature: Once the reaction has initiated, maintain a gentle reflux. Do not allow the reaction to overheat, as this accelerates the rate of coupling.
-
Efficient Mixing: Good agitation ensures that the alkyl bromide reacts quickly at the magnesium surface rather than accumulating in the solution where it can be attacked by the already-formed Grignard reagent.
Part 3: Key Experimental Protocols & Visual Guides
Protocol 1: Scalable Nucleophilic Substitution with an Amine
This protocol describes a robust, semi-batch process designed for safe and efficient amination at scale, minimizing the formation of elimination byproducts.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 equiv)
-
Acetonitrile (anhydrous)
-
Process Reactor with overhead stirrer, temperature probe, condenser, and addition funnel.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).
-
Charge Reagents: Charge the reactor with the secondary amine (1.2 equiv), powdered K₂CO₃ (1.5 equiv), and acetonitrile (to achieve a final concentration of ~0.5 M).
-
Establish Setpoint: Begin agitation and heat the mixture to 40-45 °C. A moderate temperature is chosen to ensure a reasonable reaction rate without significantly promoting the E2 side reaction.
-
Controlled Addition: Prepare a solution of this compound (1.0 equiv) in a minimal amount of anhydrous acetonitrile in the addition funnel.
-
Initiate Dosing: Once the reactor contents are at the temperature setpoint, begin adding the bromide solution dropwise over 2-3 hours. Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not rise more than 2-3 °C above the setpoint.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 40-45 °C. Monitor the reaction's progress by taking periodic samples and analyzing them via GC or TLC. The reaction is typically complete within 4-6 hours after addition.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr). The filtrate can then be concentrated and the product purified, typically by vacuum distillation for this class of compound.
Visual Guides
Troubleshooting Low Yield in a Substitution Reaction
Caption: Decision tree for diagnosing low yield in substitution reactions.
Safe Grignard Reaction Scale-Up Workflow
Caption: Workflow for a safe and controlled Grignard reaction scale-up.
References
- WO2021107047A1 - Method for producing 4-(aminomethyl)
- synthesis and evaluation of resveratrol for anticancer - Journal of Chemical and Pharmaceutical Sciences. (URL not available)
-
(PDF) Formal Nucleophilic Substitution of Bromocyclopropanes - ResearchGate. ([Link])
-
Practical scaling-up of a four reactants multicomponent reaction (4-MCR) - Journal of Pharmacy & Pharmacognosy Research. ([Link])
-
[Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product - YouTube. ([Link])
-
How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. ([Link])
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. ([Link])
-
(PDF) Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers. ([Link])
-
Major product formed when 4-Methoxybenzil is reacted with a base. ([Link])
-
The Grignard Reaction (Worksheet Solutions Walkthrough) - YouTube. ([Link])
-
Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives - PMC. ([Link])
-
Practical scaling-up of a four reactants multicomponent reaction (4-MCR) - ResearchGate. ([Link])
- Reaction of organomagnesium compounds with derivatives of cyclohexene-1-carboxylic acid - Sci-Hub. (URL not available)
-
4 - Organic Syntheses Procedure. ([Link])
-
(PDF) Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis - ResearchGate. ([Link])
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Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s - VeriXiv. ([Link])
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Challenges of scaling up production from grams to kilos - Chemtek Scientific. ([Link])
-
Safety Data Sheet: 4-Methoxyphenol - Carl ROTH. ([Link])
-
A four-step scalable formal synthesis of ningalin C - Arkivoc. ([Link])
-
1-(Bromomethyl)-4-methylcyclohexane | C8H15Br | CID 13460364 - PubChem. ([Link])
-
SAFETY DATA SHEET - Fisher Scientific. ([Link])
-
(PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010) - ResearchGate. ([Link])
-
Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC - NIH. ([Link])
-
Draw the products of the following intramolecular reactions: a. b... | Study Prep in Pearson+. ([Link])
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Validation & Comparative
analytical methods for 1-(Bromomethyl)-4-methoxycyclohexane purity check
A Comprehensive Guide to Analytical Methods for Purity Assessment of 1-(Bromomethyl)-4-methoxycyclohexane
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of their research and the safety of potential therapeutics. This guide provides a detailed comparison of analytical methodologies for assessing the purity of this compound, a key building block in various synthetic pathways. We will delve into the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with alternative detection methods, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Analytical Challenge: this compound
This compound is a non-chromophoric, semi-volatile alkyl halide. Its physicochemical properties present unique challenges for purity analysis. The lack of a UV-absorbing chromophore renders standard HPLC with UV detection ineffective, while its potential for thermal degradation requires careful consideration in GC-based methods. This guide will address these challenges and provide robust analytical solutions.
Comparative Overview of Key Analytical Techniques
A multi-pronged approach is often necessary for the comprehensive purity assessment of a compound like this compound. The choice of technique depends on the specific analytical goal, such as routine purity check, identification of unknown impurities, or precise quantification.
| Technique | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection.[1][2] | Quantitative purity, detection and identification of volatile and semi-volatile impurities.[3] | High resolution and sensitivity, excellent for volatile compounds, provides structural information of impurities through mass spectra.[4] | Not suitable for non-volatile or thermally labile compounds.[5] |
| HPLC-ELSD/CAD | Differential partitioning of analytes between a stationary and a liquid mobile phase, with detection based on light scattering from nebulized and evaporated eluent.[6] | Quantitative purity, detection of non-volatile and semi-volatile impurities. | Applicable to non-chromophoric compounds, generally non-destructive to the analyte. | Lower sensitivity compared to MS, response is not directly proportional to mass for all compounds. |
| qNMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, where the signal intensity is directly proportional to the number of nuclei.[7] | Absolute quantitative purity, structural confirmation, identification and quantification of impurities.[8] | Provides absolute quantification without a reference standard for each impurity, non-destructive, fast for routine checks.[9][10] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures can be challenging to interpret.[7] |
| MS | Ionization of molecules and separation based on their mass-to-charge ratio.[7] | Molecular weight confirmation, identification of impurities by fragmentation patterns.[11] | High sensitivity and specificity, provides key structural information, especially for halogenated compounds.[12][13] | Typically coupled with a separation technique (GC or LC) for complex mixtures. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][4] The high separation efficiency of the gas chromatograph combined with the specificity and sensitivity of the mass spectrometer allows for the detection and identification of trace impurities.
Experimental Protocol: GC-MS for Purity of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex to ensure complete dissolution.
-
-
GC-MS Conditions:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[14]
-
Column: A mid-polar capillary column, such as a VF-624ms (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.[1]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).[3]
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify impurities by comparing their mass spectra with libraries (e.g., NIST) and by interpreting fragmentation patterns. The presence of a bromine atom will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.[12]
-
Method Validation (per ICH Q2(R1) Guidelines): [15][16][17]
-
Specificity: Inject a blank solvent and a sample of this compound to ensure no interfering peaks at the retention time of the main component.
-
Linearity: Prepare a series of dilutions of the sample and inject them to demonstrate a linear relationship between concentration and peak area. A minimum of 5 concentrations is recommended.[16]
-
Accuracy: Spike the sample with known amounts of potential impurities (if available) and calculate the recovery.
-
Precision: Perform repeated injections of the same sample (repeatability) and have the analysis performed by different analysts on different days (intermediate precision) to assess the variability of the results.
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with Universal Detectors
Rationale: For non-chromophoric compounds like this compound, HPLC with universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a viable alternative to UV detection.[6] These detectors are suitable for detecting any non-volatile analyte.
Experimental Protocol: HPLC-ELSD/CAD for Purity of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
HPLC-ELSD/CAD Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.[18]
-
Mobile Phase: A gradient of water and acetonitrile or methanol. A typical starting gradient could be:
-
0-20 min: 30% to 90% Acetonitrile.
-
20-25 min: 90% Acetonitrile.
-
25-30 min: 30% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity. Note that the response of ELSD/CAD may not be linear over a wide concentration range and can vary between compounds.
-
Considerations for HPLC Method Development:
-
Due to the non-polar nature of the cyclohexane ring, a reversed-phase column is appropriate.
-
The volatility of the mobile phase is critical for ELSD and CAD performance.
-
Method validation should be performed as described for GC-MS, with particular attention to the linearity of the detector response.[19][20]
Logical Flow for HPLC Method Selection
Caption: Decision tree for selecting the appropriate HPLC detector.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that provides a direct measurement of the molar concentration of a substance without the need for a reference standard of the analyte itself.[9][10] This makes it an excellent tool for purity assessment, especially when impurity standards are not available.[8][21]
Experimental Protocol: qNMR for Absolute Purity of this compound
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 1H NMR experiment with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Purity Calculation:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:[22]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Self-Validation in qNMR:
-
The use of a certified internal standard provides traceability.
-
The non-destructive nature of the technique allows for re-analysis if needed.[10]
-
The detailed structural information from the NMR spectrum can simultaneously confirm the identity of the main component and any identifiable impurities.[7]
Conclusion
The purity assessment of this compound requires a thoughtful selection of analytical techniques.
-
GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, offering high resolution and structural elucidation capabilities.
-
HPLC with universal detectors like ELSD or CAD provides a robust method for analyzing the compound if non-volatile impurities are a concern, overcoming the limitation of its lack of a UV chromophore.
-
qNMR stands out as a powerful, non-destructive technique for obtaining an absolute purity value without the need for specific impurity standards, while also confirming the structure of the main component.
For comprehensive quality control, a combination of these techniques is recommended. For instance, qNMR can be used for routine purity checks and batch release, while GC-MS can be employed for in-depth impurity profiling and method development. By understanding the strengths and limitations of each method, researchers can ensure the quality and reliability of their materials, ultimately contributing to the success of their scientific endeavors.
References
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ResearchGate, Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. [Link]
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Chemistry LibreTexts, Organic Compounds Containing Halogen Atoms. [Link]
-
ICH, ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
ACS Publications, Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry. [Link]
- Google Patents, US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
-
University of Oxford, Quantitative NMR Spectroscopy.docx. [Link]
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PubMed, Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
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European Medicines Agency, Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Hovione, Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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ResearchGate, Mass spectrometry of halogen-containing organic compounds. [Link]
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PubMed, Determining and reporting purity of organic molecules: why qNMR. [Link]
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Ministry of the Environment, Government of Japan, III Analytical Methods. [Link]
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FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Journal of Chemical and Pharmaceutical Sciences, synthesis and evaluation of resveratrol for anticancer. [Link]
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Chromatography Today, Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure. [Link]
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Organic Syntheses, 5 - Organic Syntheses Procedure. [Link]
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AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained. [Link]
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ResearchGate, Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
-
Taylor & Francis Online, Analytical methods – Knowledge and References. [Link]
-
PubMed, Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
ResearchGate, Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
- Google Patents, US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
Chemistry LibreTexts, 12.4: Gas Chromatography. [Link]
-
NIH, Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. [Link]
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Chemistry Stack Exchange, Calculating purity from NMR spectrum. [Link]
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Chemguide, Mass spectrometry menu. [Link]
-
MDPI, Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
-
YouTube, Alkyl Halides exp 19 and 20 and Gas Chromatography. [Link]
-
ResearchGate, Experimental methods in chemical engineering: High performance liquid chromatography—HPLC. [Link]
-
Agilent, CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
Bentham Science, Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
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A Comparative Analysis of the Reactivity of Cis- vs. Trans-1-(Bromomethyl)-4-methoxycyclohexane Isomers
In the realm of synthetic chemistry and drug development, a nuanced understanding of stereochemistry is paramount to predicting and controlling reaction outcomes. The spatial arrangement of atoms within a molecule can dramatically influence its reactivity, a principle vividly illustrated by the comparative analysis of cis- and trans-1-(Bromomethyl)-4-methoxycyclohexane. This guide provides an in-depth examination of the conformational differences between these two isomers and the profound impact these differences have on their susceptibility to substitution and elimination reactions.
Conformational Landscape: The Decisive Role of the Chair Conformation
Substituted cyclohexanes predominantly adopt a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the two possible chair conformations for each isomer is the primary determinant of its ground-state energy and, consequently, its reactivity.
For 1,4-disubstituted cyclohexanes, the trans isomer typically exists in a diequatorial conformation, which is generally the more stable arrangement as it minimizes steric interactions.[1][2] Conversely, the cis isomer must have one substituent in an axial position and the other in an equatorial position.[1][2]
In the case of 1-(Bromomethyl)-4-methoxycyclohexane, the methoxy group is larger than the bromomethyl group. Therefore, the most stable conformation for both isomers will have the methoxy group in the equatorial position to minimize 1,3-diaxial interactions.[3]
-
Trans-1-(Bromomethyl)-4-methoxycyclohexane: In its most stable chair conformation, both the methoxy and the bromomethyl groups will occupy equatorial positions.
-
Cis-1-(Bromomethyl)-4-methoxycyclohexane: To accommodate the larger methoxy group in the equatorial position, the bromomethyl group is forced into an axial position.
The following diagram illustrates the most stable chair conformations of the cis and trans isomers.
Caption: Most stable chair conformations of trans- and cis-1-(Bromomethyl)-4-methoxycyclohexane.
Reactivity in Bimolecular Elimination (E2) Reactions
The E2 reaction mechanism has stringent stereoelectronic requirements. For the reaction to proceed, the leaving group and a β-hydrogen must be in an anti-periplanar (or diaxial) arrangement.[4][5] This geometric constraint is the key to understanding the dramatic difference in reactivity between the cis and trans isomers.
Cis-1-(Bromomethyl)-4-methoxycyclohexane: In its most stable and populated conformation, the bromomethyl group (containing the leaving group, Br) is in an axial position. The hydrogens on the adjacent carbons (C2 and C6) are also in axial positions, fulfilling the anti-periplanar requirement for E2 elimination. Therefore, the cis isomer is primed for a rapid E2 reaction upon treatment with a strong, non-nucleophilic base like sodium ethoxide.[4][6][7]
Trans-1-(Bromomethyl)-4-methoxycyclohexane: The bromomethyl group in the more stable diequatorial conformation is not properly aligned for an E2 reaction. For the anti-periplanar geometry to be achieved, the cyclohexane ring must flip to a much less stable conformation where both substituents are axial. This ring flip is energetically unfavorable, presenting a significant activation barrier for the E2 reaction. Consequently, the trans isomer reacts very slowly under E2 conditions.[4][6][7]
The following diagram illustrates the E2 reaction pathway for the cis isomer.
Caption: E2 elimination pathway for cis-1-(Bromomethyl)-4-methoxycyclohexane.
Reactivity in Bimolecular Nucleophilic Substitution (SN2) Reactions
The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[5][8] This leads to an inversion of stereochemistry at the reaction center.[8]
Cis-1-(Bromomethyl)-4-methoxycyclohexane: With the bromomethyl group in the axial position, the backside of the C-Br bond is relatively unhindered and accessible to an incoming nucleophile.
Trans-1-(Bromomethyl)-4-methoxycyclohexane: The equatorial bromomethyl group presents a more sterically hindered environment for backside attack. The incoming nucleophile would have to approach past the axial hydrogens on the same side of the ring. However, SN2 reactions can still occur at equatorial positions, and in some cases, equatorial attack can be faster than axial attack.[9]
While both isomers can undergo SN2 reactions, the relative rates are influenced by the steric environment around the reaction center. In many substituted cyclohexane systems, SN2 reactions are faster for isomers with an axial leaving group due to reduced steric hindrance for the approaching nucleophile.[9]
Comparative Reactivity Summary
The table below summarizes the predicted relative reactivity of the cis and trans isomers in E2 and SN2 reactions.
| Isomer | Most Stable Conformation | E2 Reactivity | SN2 Reactivity |
| Cis-1-(Bromomethyl)-4-methoxycyclohexane | Methoxy (eq), Bromomethyl (ax) | Fast (Anti-periplanar arrangement is present) | Favorable (Axial position is accessible) |
| Trans-1-(Bromomethyl)-4-methoxycyclohexane | Methoxy (eq), Bromomethyl (eq) | Very Slow (Requires unfavorable ring flip) | Possible (Equatorial position is more hindered) |
Experimental Protocols
Protocol 1: Comparative E2 Elimination Reaction
Objective: To qualitatively compare the rate of E2 elimination of cis- and trans-1-(Bromomethyl)-4-methoxycyclohexane.
Materials:
-
cis-1-(Bromomethyl)-4-methoxycyclohexane
-
trans-1-(Bromomethyl)-4-methoxycyclohexane
-
Sodium ethoxide in ethanol (0.5 M)
-
Anhydrous ethanol
-
TLC plates (silica gel)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
Potassium permanganate stain
-
Reaction vials, stir bars, heating block
Procedure:
-
Set up two separate reaction vials, each containing a stir bar.
-
To vial 1, add 50 mg of cis-1-(Bromomethyl)-4-methoxycyclohexane and 1 mL of anhydrous ethanol.
-
To vial 2, add 50 mg of trans-1-(Bromomethyl)-4-methoxycyclohexane and 1 mL of anhydrous ethanol.
-
Place both vials in a heating block set to 50°C and allow them to stir for 5 minutes to dissolve the starting material.
-
At the same time, add 1 mL of 0.5 M sodium ethoxide in ethanol to each vial.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr). Spot the reaction mixture against the starting material.
-
Visualize the TLC plates using a potassium permanganate stain. The formation of the alkene product will appear as a new spot.
-
Compare the rate of disappearance of the starting material and the appearance of the product spot for the two isomers.
Expected Outcome: The reaction of the cis isomer is expected to proceed much faster, with significant product formation observed in a shorter time frame compared to the trans isomer.
Protocol 2: Comparative SN2 Substitution Reaction
Objective: To compare the relative rates of SN2 reaction of cis- and trans-1-(Bromomethyl)-4-methoxycyclohexane with a nucleophile.
Materials:
-
cis-1-(Bromomethyl)-4-methoxycyclohexane
-
trans-1-(Bromomethyl)-4-methoxycyclohexane
-
Sodium iodide
-
Anhydrous acetone
-
Reaction vials, stir bars, heating block
-
TLC plates (silica gel)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp (if applicable) or appropriate stain
Procedure:
-
Set up two separate reaction vials, each containing a stir bar.
-
To vial 1, add 50 mg of cis-1-(Bromomethyl)-4-methoxycyclohexane and 1 mL of anhydrous acetone.
-
To vial 2, add 50 mg of trans-1-(Bromomethyl)-4-methoxycyclohexane and 1 mL of anhydrous acetone.
-
To each vial, add 1.2 equivalents of sodium iodide.
-
Place both vials in a heating block set to 50°C and allow them to stir.
-
Monitor the reactions by TLC, observing the formation of the iodo-substituted product.
-
Compare the rate of consumption of the starting material in both reactions.
Expected Outcome: The relative rates will depend on the steric accessibility of the C-Br bond in each isomer. It is predicted that the cis isomer with the axial bromomethyl group will react faster.
Conclusion
The reactivity of cis- and trans-1-(Bromomethyl)-4-methoxycyclohexane is a clear demonstration of the power of conformational analysis in predicting chemical behavior. The rigid stereoelectronic demands of the E2 reaction lead to a stark difference in reactivity, with the cis isomer being significantly more reactive due to its pre-organized, low-energy conformation that favors the required anti-periplanar transition state. While the differences in SN2 reactivity may be less pronounced, they are still governed by the steric accessibility of the electrophilic carbon, which is dictated by the conformational preferences of the isomers. For researchers in drug development and organic synthesis, a thorough understanding of these principles is essential for designing efficient and stereoselective synthetic routes.
References
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Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]
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Filo. (2025, August 10). When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide... Retrieved from [Link]
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereochemical studies. Part 31. Ring closure reaction of cis- and trans-2-(bromomethyl)cycloalkylamines. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-10, PPT-10 Part-10: Conformation and Reactivity in Cyclohexane-III. Retrieved from [Link] मंडल/Cyclic%20Stereochemistry-10.pdf
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Vedantu. (n.d.). Elimination reaction of cis and trans 1 Bromo 2 methylcyclohexanes class 11 chemistry CBSE. Retrieved from [Link]
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Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]
- Lin, S. (1965). PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES . JPART 11 SYNTHESIS AND CONFORMATIONAL ANALYSIS OF TWO BICYCL.
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YouTube. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. Retrieved from [Link]
-
Chegg. (2021, April 23). Solved Question 13 Compare the cis and trans isomers of. Retrieved from [Link]
-
Chegg. (2021, August 22). The elimination reactions of both cis- and trans-1-bromo-2-methylcyclohexanes with NaOEt in EtOH can give the same or different main products (1-methylcyclohexene (1) or 3. Retrieved from [Link]
-
Brainly.com. (2023, September 30). [FREE] Which diastereomer of 1-bromo-4-t-butylcyclohexane, the cis or the trans, undergoes elimination more. Retrieved from [Link]
-
YouTube. (2024, October 14). SN2 reaction in cyclohexane derivative. Retrieved from [Link]
-
National Institutes of Health. (2023, June 6). The contrasting reactivity of trans- vs. cis-azobenzenes (ArN[double bond, length as m-dash]NAr) with benzynes. Retrieved from [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide in ethanol, it reacts.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.14: Stereochemistry in Elimination. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cis vs trans isomers on intermediate and product.... Retrieved from [Link]
-
Chegg. (2020, April 11). The SN2 reaction of sodium methoxide (NaOCH3) with trans-1-bromo-4-methylcyclohexane will give. Retrieved from [Link]
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Navigating Reactivity: A Comparative Guide to 1-(Bromomethyl)-4-methoxycyclohexane and 1-(Bromomethyl)-4-methylcyclohexane
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of these molecules dictates reaction conditions, influences yield, and can ultimately determine the feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct primary alkyl bromides: 1-(bromomethyl)-4-methoxycyclohexane and 1-(bromomethyl)-4-methylcyclohexane. By understanding their intrinsic properties, chemists can make more informed decisions in the design and execution of their synthetic strategies.
Introduction: The Subtle Influence of a Distant Substituent
At first glance, this compound and 1-(bromomethyl)-4-methylcyclohexane appear to be close cousins. Both possess a bromomethyl group attached to a cyclohexane ring, making them prime candidates for nucleophilic substitution and elimination reactions. The key difference lies in the substituent at the C4 position: a methoxy group versus a methyl group. While seemingly remote from the reactive C-Br bond, this substituent exerts a profound influence on the molecule's electronic landscape, thereby altering its reactivity.
This guide will dissect the theoretical underpinnings of this reactivity difference, provide a robust experimental framework for quantifying these effects, and present the expected outcomes based on established chemical principles.
Theoretical Framework: Electronic Effects on Reaction Pathways
The reactivity of these alkyl bromides is primarily governed by their propensity to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The substituent at C4 influences these pathways through inductive and resonance effects, which alter the stability of key intermediates and transition states.
The Inductive and Resonance Effects of Methoxy vs. Methyl
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group (EDG) primarily through an inductive effect. It pushes electron density through the sigma bonds of the cyclohexane ring, slightly stabilizing any positive charge that may develop at the reaction center.
-
Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom. However, and more significantly in certain contexts, it is a strong electron-donating group through resonance, where the oxygen's lone pairs can delocalize into an adjacent p-orbital. While direct resonance with the bromomethyl carbon is not possible in the ground state, this donating effect can become crucial in stabilizing a carbocation intermediate.
Impact on Reaction Mechanisms
-
SN1 and E1 Reactions: These reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation. A more stable carbocation will form more readily, leading to a faster reaction rate. The para-methoxy substituent in an analogous benzylic system is known to be significantly more stabilizing for a positive charge than a para-methyl group due to its strong resonance-donating ability.[1][2] This effect, although transmitted through a saturated cyclohexane ring, is expected to make the carbocation derived from this compound more stable than that from its methyl-substituted counterpart. Therefore, This compound is predicted to react faster in SN1 and E1 reactions.
-
SN2 and E2 Reactions: These reactions do not involve a discrete carbocation intermediate. The SN2 reaction proceeds via a backside attack of the nucleophile on the carbon bearing the leaving group, while the E2 reaction involves a concerted removal of a proton and the leaving group. The electronic effects of the C4 substituent are less pronounced in these mechanisms compared to SN1/E1. However, the electron-withdrawing inductive effect of the methoxy group could slightly decrease the electron density at the reaction center, potentially making it marginally more susceptible to nucleophilic attack in an SN2 reaction. Conversely, the electron-donating methyl group might slightly decrease the rate. The steric hindrance from both substituents is comparable as they are positioned away from the immediate reaction site.
A potential complicating factor for the methoxy-substituted compound is the possibility of anchimeric assistance , or neighboring group participation.[3][4][5] The oxygen of the methoxy group could potentially act as an internal nucleophile, displacing the bromide to form a transient oxonium ion, which is then opened by an external nucleophile. This would lead to a significant rate enhancement compared to the methyl-substituted analog.
The following diagram illustrates the key mechanistic pathways and the influence of the substituent 'R' (either -OCH₃ or -CH₃).
Caption: Mechanistic pathways for nucleophilic substitution and elimination, highlighting the role of the C4 substituent (R).
Experimental Design for Reactivity Comparison
To empirically validate the theoretical predictions, a series of kinetic experiments can be designed. Solvolysis reactions, where the solvent acts as the nucleophile, are particularly well-suited for studying SN1 reactivity.
Objective
To determine and compare the first-order rate constants for the solvolysis of this compound and 1-(bromomethyl)-4-methylcyclohexane in a polar protic solvent.
Experimental Workflow
The following diagram outlines the workflow for the kinetic analysis.
Caption: Experimental workflow for kinetic analysis of solvolysis reactions.
Detailed Protocol: Solvolysis in Aqueous Ethanol
-
Solution Preparation: Prepare 0.1 M stock solutions of both this compound and 1-(bromomethyl)-4-methylcyclohexane in a small amount of acetone. Prepare a solvent mixture of 80% ethanol and 20% water.
-
Reaction Setup: In separate temperature-controlled reaction vessels (e.g., a water bath set to 50 °C), place a known volume of the aqueous ethanol solvent.
-
Initiation and Monitoring: At time zero, inject a small, precise volume of the alkyl bromide stock solution into the respective reaction vessel to achieve a final concentration of approximately 0.01 M. The solvolysis reaction will produce HBr.[6] The rate of reaction can be monitored by:
-
Titration Method: Add a few drops of an indicator (e.g., bromothymol blue) and a known, small amount of a standardized NaOH solution. Record the time it takes for the color to change, indicating the neutralization of the produced HBr. Immediately add another aliquot of NaOH and repeat.[7]
-
NMR Spectroscopy: At set time intervals, withdraw an aliquot, quench the reaction by cooling, and acquire a ¹H NMR spectrum. The disappearance of the reactant's -CH₂Br signal (around 3.4 ppm) and the appearance of the product's -CH₂OEt and -CH₂OH signals can be integrated and quantified against an internal standard.[8][9][10][11]
-
Gas Chromatography (GC): Withdraw aliquots at intervals, quench, and extract the organic components. Analyze the extracts by GC to determine the ratio of remaining reactant to products.[12][13][14][15][16]
-
-
Data Analysis: For an SN1 reaction, the rate law is Rate = k[Alkyl Bromide]. A plot of the natural logarithm of the reactant concentration (ln[R-Br]) versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.[17]
-
Product Identification: At the end of the reaction, the product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution (ether and alcohol) and elimination (alkene) products.[12][13]
Predicted Results and Data Interpretation
Based on the electronic effects discussed, the following outcomes are anticipated.
Expected Rate Data
The solvolysis rate constant for this compound is expected to be significantly larger than that for 1-(bromomethyl)-4-methylcyclohexane.
| Compound | Predicted Relative Rate Constant (k_rel) | Primary Rationale |
| 1-(Bromomethyl)-4-methylcyclohexane | 1 | Weak inductive electron donation from the methyl group. |
| This compound | > 1 | Stronger carbocation stabilization via the electron-donating resonance effect of the methoxy group and potential anchimeric assistance. |
Expected Product Distribution
While SN1 is expected to be the major pathway under these solvolysis conditions, some E1 elimination will likely compete. The ratio of substitution to elimination products will depend on the basicity of the solvent and the structure of the carbocation intermediate. Given the primary nature of the initial halide, rearrangement of the primary carbocation to a more stable secondary or tertiary carbocation within the cyclohexane ring is possible before the nucleophile attacks, which could influence the final product mixture.
Conclusion
The choice between this compound and 1-(bromomethyl)-4-methylcyclohexane in a synthetic plan should be guided by the desired reaction mechanism.
-
For reactions favoring a carbocation intermediate (SN1, E1): this compound will exhibit significantly higher reactivity. This can be advantageous for achieving reactions under milder conditions but may also lead to a more complex mixture of products due to potential rearrangements and competing elimination.
-
For reactions favoring a concerted mechanism (SN2, E2): The reactivity difference is expected to be less pronounced. The choice may then be based on other factors such as starting material cost, availability, or the influence of the substituent on the properties of the final product.
By leveraging a fundamental understanding of electronic effects and reaction mechanisms, and by employing rigorous kinetic analysis, researchers can harness the subtle yet powerful differences between these two versatile building blocks to achieve their synthetic goals with greater precision and efficiency.
References
-
Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 104(17), 4689–4691. [Link]
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Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Department of Chemistry and Biochemistry. [Link]
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Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
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Dalal Institute. (n.d.). Anchimeric Assistance. [Link]
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University of Calgary. (n.d.). Anchimeric Assistance (Neighboring Group Participation). [Link]
-
Hein, J., et al. (2021). Reaction Monitoring by NMR. YouTube. [Link]
-
Kerton, F. M., & Drover, M. W. (2014). The Study of Substitution and Elimination Reactions Using Gas Chromatography: An Examination of the Effects of Alkane and Base Structure on Product Distributions. Journal of Chemical Education, 91(1), 136-139. [Link]
-
Mercer University. (n.d.). Kinetic Investigation of Unimolecular Solvolysis. [Link]
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LibreTexts. (2019). 30.4: Anchimeric Assistance. Chemistry LibreTexts. [Link]
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Clennan, M. M., & Clennan, E. L. (2001). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Journal of Chemical Education, 78(5), 646. [Link]
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University of Bristol. (n.d.). Kinetic Profiling by NMR. [Link]
-
The Organic Chemistry Tutor. (2020). Determining Rate Laws from Experimental Data. YouTube. [Link]
-
E-CEC. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance. YouTube. [Link]
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A Comparative Guide to the Quantitative Analysis of 1-(Bromomethyl)-4-methoxycyclohexane: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise quantification of novel chemical entities is paramount. 1-(Bromomethyl)-4-methoxycyclohexane, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its non-chromophoric nature and potential for volatility. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with universal detectors—for the accurate purity assessment and quantification of this compound. As a senior application scientist, this document synthesizes technical expertise with practical insights to empower you in selecting the most appropriate analytical strategy for your research needs.
The Rise of qNMR: A Primary Method for Absolute Quantification
Quantitative NMR (qNMR) has emerged as a powerful and reliable technique for determining the absolute concentration and purity of organic molecules.[1][2] Unlike chromatographic methods that rely on the comparison of a detector's response to a reference standard of the same compound, qNMR is a primary ratio method.[2] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] This allows for the direct quantification of an analyte against a certified internal standard of a different compound, eliminating the need for a specific reference standard of the analyte itself.[4] This is particularly advantageous when analyzing novel compounds where a certified standard may not be readily available.
Advantages of qNMR for this compound Analysis:
-
Absolute Quantification: Provides a direct measure of purity and concentration without the need for an analyte-specific standard.
-
Non-destructive: The sample can be recovered and used for further experiments.
-
High Specificity: The high resolution of NMR spectra allows for the differentiation and quantification of isomers and impurities, provided their signals do not overlap with the signals of interest.
-
Traceability: qNMR is recognized as a primary method by metrology institutes, and results are traceable to the International System of Units (SI).
Experimental Protocol: qNMR Analysis of this compound
This section outlines a detailed, self-validating protocol for the qNMR analysis of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Materials and Reagents
-
Analyte: this compound
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) - Chosen for its chemical stability, high purity, and simple 1H NMR spectrum with a sharp singlet in a region that does not overlap with the analyte signals.[5][6]
-
Deuterated Solvent: Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS) - CDCl3 is an excellent solvent for the non-polar analyte and internal standard. TMS provides a reference for the chemical shift scale.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Sample Preparation
Accurate weighing is critical for qNMR. A microbalance with a readability of at least 0.01 mg is required.[7]
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (1,3,5-Trimethoxybenzene) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte's quantifiable protons and the internal standard's protons to optimize accuracy.[4]
-
Dissolve the mixture in approximately 0.7 mL of CDCl3.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a high-precision NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. It is crucial to ensure complete spin-lattice relaxation (T1) of all relevant nuclei for accurate quantification.
-
Pulse Sequence: A standard 1D proton pulse sequence (e.g., Bruker 'zg30').
-
Pulse Angle (p1): 30° - A smaller flip angle can help to reduce the relaxation delay needed, but a 90° pulse with a longer delay is also acceptable.
-
Relaxation Delay (d1): 20-30 seconds. This should be at least 5 times the longest T1 of the signals of interest (both analyte and internal standard) to ensure full relaxation.[3]
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans (ns): 16-64 scans, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[3]
-
Spectral Width (sw): 20 ppm (from -2 to 18 ppm) to ensure a flat baseline around the peaks of interest.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.
Data Processing and Analysis
-
Apply a gentle exponential window function (line broadening, lb = 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the doublet corresponding to the -CH2Br protons is a good candidate for quantification. For 1,3,5-Trimethoxybenzene, the singlet of the three equivalent aromatic protons should be used.
-
Calculate the purity of the analyte using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
qNMR Workflow Diagram
Sources
A Comparative Guide to HPLC Method Development for the Analysis of 1-(Bromomethyl)-4-methoxycyclohexane
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the quantitative analysis of 1-(Bromomethyl)-4-methoxycyclohexane. As a saturated alkyl halide lacking a chromophore, this molecule presents significant analytical challenges that standard HPLC-UV methods cannot address. We will explore and compare direct versus derivatization-based approaches, offering the causal logic behind each experimental choice to empower researchers in developing robust, reliable, and fit-for-purpose analytical methods.
The Analytical Challenge: Why Standard HPLC Fails
This compound is a non-chromophoric, semi-volatile compound. This presents two primary obstacles for conventional reversed-phase HPLC:
-
Lack of UV Absorbance: The molecule does not possess any light-absorbing functional groups (chromophores), rendering it invisible to the most common HPLC detector, the UV-Visible or Photodiode Array (PDA) detector[1][2].
-
Volatility: While amenable to liquid chromatography, its semi-volatile nature means that Gas Chromatography (GC) is also a viable, and often preferred, analytical technique, particularly Headspace-GC-MS for trace-level detection of potential genotoxic impurities like alkyl halides[3][4][5].
An HPLC method is often desirable when the analyte is part of a sample matrix containing non-volatile components (e.g., an active pharmaceutical ingredient, API) that require simultaneous analysis, or when GC instrumentation is unavailable. This guide focuses exclusively on overcoming the detection challenge in an HPLC workflow.
Strategic Decision Framework: Selecting the Right HPLC Approach
The core of method development for a non-chromophoric analyte is choosing the detection strategy. This decision dictates all subsequent chromatographic optimization. We will compare two primary, viable strategies against a less effective alternative.
Caption: Method development workflow for this compound.
Comparative Analysis of Detection Strategies
Method A: Direct Analysis with Universal Detectors (CAD/ELSD)
This approach analyzes the compound in its native form, relying on a detector that does not require a chromophore.
-
Mechanism of Action:
-
Evaporative Light Scattering Detector (ELSD): The HPLC eluent is nebulized into an aerosol, and the mobile phase is evaporated in a heated tube. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is measured[6][7][8]. This technique is suitable for any analyte that is less volatile than the mobile phase[9][10].
-
Charged Aerosol Detector (CAD): Similar to ELSD, the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged by a corona discharge and the total charge is measured by an electrometer[11][12]. CAD generally offers better sensitivity and a wider dynamic range than ELSD[13].
-
-
Expertise & Causality: This is the most direct and often preferred modern approach for non-chromophoric compounds[12]. By eliminating a chemical reaction step (derivatization), we remove potential sources of variability, error, and incomplete reactions. Because the response is dependent on the mass of the analyte, CAD provides a more uniform response compared to UV, where response varies with the molar absorptivity[11]. This makes it invaluable for impurity profiling and quality control[13].
Method B: Indirect Analysis via Pre-Column Derivatization
This classic strategy involves chemically modifying the analyte to attach a UV-absorbing or fluorescent moiety before chromatographic separation[14][15].
-
Mechanism of Action: The reactive bromomethyl group of the analyte undergoes a nucleophilic substitution reaction (S_N2) with a derivatizing reagent. This reagent is specifically chosen for its strong chromophore or fluorophore.
-
Expertise & Causality: The choice of reagent is critical. For an alkyl halide, a nucleophilic reagent containing a large aromatic system is ideal. For instance, a reagent like 1-(4-Nitrophenyl) piperazine (4-NPP), which has been used for benzyl halides, could be adapted[16][17]. The nitroaromatic group provides a strong chromophore detectable at a specific wavelength, minimizing interference from the sample matrix[16]. However, this approach introduces complexity. The derivatization reaction must be optimized for temperature, time, and stoichiometry to ensure it is complete and reproducible. Incomplete reactions can lead to underestimation of the analyte and the presence of unreacted reagent can complicate the chromatogram[1].
Method Comparison: Performance & Practicality
The following table summarizes the expected performance of the two primary methods. These are representative values based on extensive field experience with these techniques.
| Parameter | Method A: HPLC-CAD | Method B: HPLC-UV (Derivatized) | Rationale & Insights |
| Specificity | High | High | Both methods can achieve high specificity through chromatographic separation. Method B's specificity also depends on the derivatization reaction's selectivity. |
| Sensitivity (LOQ) | ~1-10 ng on-column | Potentially <1 ng on-column | Derivatization with a strong fluorophore can achieve exceptionally low detection limits. CAD offers excellent sensitivity for most applications[11]. |
| Linearity (R²) | >0.99 (with power fit) | >0.995 (linear) | CAD response is often non-linear and best fit with a quadratic or power function[12]. UV response after derivatization is typically linear over a defined range. |
| Precision (%RSD) | < 2% | < 2% (chromatography), but reaction variability can add ~5% | The derivatization step is an additional source of potential imprecision. Direct injection (Method A) is inherently more precise. |
| Method Complexity | Low | High | Method A is "load and go." Method B requires reaction optimization, quenching, and potential sample cleanup, making it more labor-intensive and prone to error[1]. |
| Gradient Compatibility | Yes | Yes | Both are compatible with gradient elution, a significant advantage over Refractive Index (RI) detection. |
Recommended Protocol: HPLC with Charged Aerosol Detection (Method A)
Based on the comparison, the HPLC-CAD method is recommended for its simplicity, robustness, and directness. It eliminates the complexities and potential errors associated with a chemical derivatization step.
Step 1: Instrument & Chromatographic Conditions
-
HPLC System: A quaternary or binary HPLC system capable of delivering reproducible gradients.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC CAD)[13].
-
Column: A standard C18 reversed-phase column is a logical starting point. A good choice would be a Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or similar, with dimensions of 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C (start low to prevent loss of semi-volatile analyte)
-
Nebulizer Gas (N₂): 35 psi
-
Data Collection Rate: 10 Hz
-
Step 2: Standard and Sample Preparation
-
Solvent Selection: Choose a diluent that is fully compatible with the mobile phase and provides good solubility for the analyte. A 50:50 mixture of Acetonitrile:Water is a suitable starting point.
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the chosen diluent. Perform serial dilutions to create calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample (e.g., API) and dissolve it in the diluent to a known concentration. The target concentration should ensure the analyte falls within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Step 3: System Suitability and Validation
Before analyzing samples, the system's performance must be verified according to ICH Q2(R1) guidelines[18][19][20].
-
System Suitability Test (SST):
-
Inject a mid-level standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
-
Validation Protocol: The objective of validation is to demonstrate that the procedure is suitable for its intended purpose[18]. A full validation should include:
-
Specificity: Inject a blank (diluent), a placebo (sample matrix without analyte), and a spiked sample to demonstrate that no other components interfere with the analyte peak.
-
Linearity: Analyze the calibration standards (minimum of 5 concentrations recommended) and plot the peak area versus concentration[18]. Fit the curve using an appropriate regression model (e.g., power or quadratic) and ensure the coefficient of determination (R²) is acceptable (typically >0.99).
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD across all preparations should meet predefined criteria (e.g., ≤ 5%).
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively, typically based on the signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD).
-
Conclusion
While Gas Chromatography remains a powerful tool for alkyl halides, a robust HPLC method provides a valuable alternative, especially for complex, non-volatile sample matrices. For this compound, the lack of a UV chromophore necessitates a departure from standard methods. A direct analysis using a universal detector like CAD is superior in terms of simplicity, speed, and robustness compared to an indirect method involving pre-column derivatization. By following a logical method development workflow, optimizing chromatographic conditions, and performing a thorough validation as per ICH guidelines, a reliable and accurate HPLC-CAD method can be established for the routine analysis of this challenging compound.
References
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview . LCGC International. [Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore . Pharma Beginners. [Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides . Shimadzu. [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances . Royal Society of Chemistry. [Link]
-
Evaporative light scattering detector . Wikipedia. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
-
Separation of 1-(Bromomethyl)cyclohexene on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis . HWI group. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design . National Center for Biotechnology Information (NCBI). [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds . Bentham Science. [Link]
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID . National Center for Biotechnology Information (NCBI). [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Jones Chromatography. [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices . Greyhound Chromatography. [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds . National University of Science and Technology Oman. [Link]
-
ELSD-LT III . Shimadzu. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food & Drug Administration (FDA). [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]
-
Charged Aerosol Detector | For HPLC & UHPLC Analysis . Waters. [Link]
-
No chromophore - no problem? . Wiley Analytical Science. [Link]
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Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide . Journal of Chromatographic Science | Oxford Academic. [Link]
-
Alkyl Halides exp 19 and 20 and Gas Chromatography . YouTube. [Link]
-
The principles of ELSD . Peak Scientific. [Link]
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Quality Guidelines . International Council for Harmonisation (ICH). [Link]
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Steps involved in HPLC Method Development . Asian Journal of Pharmaceutical Research. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances . ResearchGate. [Link]
-
Analysis of alkaloids from different chemical groups by different liquid chromatography methods . ResearchGate. [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis . LinkedIn. [Link]
-
Charged aerosol detection in pharmaceutical analysis . ResearchGate. [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, and menthol) in throat lozenges . Academia.edu. [Link]
-
Factors Affecting Sensitivity of Evaporative Light Scattering Detection . LCGC International. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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A Comparative Guide to the Reaction Kinetics of 1-(Bromomethyl)-4-methoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the rational design of novel molecular entities. This guide provides a comprehensive analysis of the kinetic profiles of reactions involving 1-(Bromomethyl)-4-methoxycyclohexane, a substituted alkyl halide with significant potential as a building block in medicinal chemistry. By examining its reactivity in comparison to analogous structures, we aim to equip researchers with the predictive insights necessary to effectively utilize this versatile reagent.
Mechanistic Crossroads: SN1 vs. SN2 Pathways for this compound
Nucleophilic substitution reactions of primary alkyl halides such as this compound can, in principle, proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The operative pathway is dictated by a delicate interplay of factors including the nature of the nucleophile, the solvent polarity, and the structure of the substrate itself.
For primary alkyl halides, the SN2 pathway is generally favored due to the relatively unhindered nature of the reaction center, allowing for backside attack by a nucleophile.[1][2] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[3] Conversely, the SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step, and its rate is primarily dependent on the concentration of the alkyl halide.[3][4] Given that this compound is a primary bromide, SN2 reactions are expected to be the predominant pathway, especially with strong nucleophiles in polar aprotic solvents.[5]
The Influence of the 4-Methoxy Substituent: A Tale of Two Effects
The 4-methoxy group on the cyclohexane ring introduces both steric and electronic effects that can modulate the reactivity of the bromomethyl group.
Steric Effects: The bulky methoxy group can influence the conformational equilibrium of the cyclohexane ring. However, in a 1,4-disubstituted cyclohexane, both substituents can occupy equatorial positions, minimizing steric hindrance. Therefore, the steric impact of the 4-methoxy group on the reactivity of the distant bromomethyl group is expected to be minimal.
Electronic Effects & the Potential for Anchimeric Assistance: A more significant consideration is the potential for the oxygen atom of the methoxy group to participate in the reaction through its lone pair of electrons. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance , can lead to a significant rate enhancement compared to a similar reaction without the participating group.[6][7][8]
In the case of this compound, if the molecule adopts a conformation where the methoxy group is in proximity to the reaction center, the oxygen lone pairs can stabilize the developing positive charge in the transition state of an SN1-like process or even displace the bromide ion in an intramolecular SN2 fashion to form a transient oxonium ion intermediate. This would lead to an accelerated reaction rate.[7][9] The formation of such an intermediate would also have stereochemical implications, often leading to retention of configuration.
dot
Caption: Potential anchimeric assistance by the 4-methoxy group.
Comparative Kinetic Data: A Data-Driven Perspective
| Substrate | Leaving Group | Relative SN2 Rate (Est.) | Rationale |
| (Chloromethyl)cyclohexane | Cl | 1 | Baseline for a primary alkyl chloride. |
| (Bromomethyl)cyclohexane | Br | ~50-100 | The C-Br bond is weaker and bromide is a better leaving group than chloride.[5] |
| This compound | Br | Potentially >100 | Potential for anchimeric assistance from the 4-methoxy group could further accelerate the reaction rate compared to the unsubstituted analog.[7][9] |
| Neopentyl Bromide | Br | <<1 | Highly sterically hindered, making SN2 reactions very slow.[1] |
Note: The relative rates are estimations based on established principles of physical organic chemistry and are intended for comparative purposes. Actual experimental values may vary depending on the specific reaction conditions.
The significantly higher reactivity of (bromomethyl)cyclohexane compared to its chloro-analog is a direct consequence of the better leaving group ability of the bromide ion.[5] The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for the substitution reaction. It is plausible that the introduction of a 4-methoxy group could further enhance this reactivity through anchimeric assistance, making this compound a highly reactive substrate for nucleophilic substitution.
Experimental Protocols for Kinetic Analysis
To quantitatively assess the reactivity of this compound and validate the predictions made in this guide, a well-designed kinetic study is essential.
Objective:
To determine the rate constant for the reaction of this compound with a given nucleophile under controlled conditions and to compare it with the rate constant for the reaction of (bromomethyl)cyclohexane.
Methodology:
A common and effective method for monitoring the progress of such reactions is gas chromatography (GC) .[10][11][12] This technique allows for the separation and quantification of the starting material and the product over time.
Step-by-Step Protocol:
-
Reaction Setup: In a thermostated reaction vessel, combine a known concentration of this compound and a suitable internal standard in a chosen solvent.
-
Initiation: Add a known concentration of the nucleophile to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling and/or dilution with a suitable solvent.
-
GC Analysis: Inject the quenched sample into a gas chromatograph equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID).
-
Data Acquisition: Record the peak areas of the starting material, product, and the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time. From this data, determine the order of the reaction and calculate the rate constant.
dot
Caption: A typical workflow for a kinetic study using GC analysis.
Conclusion
This compound is a promising reagent for organic synthesis, and its reactivity is governed by the principles of nucleophilic substitution. While it is expected to primarily undergo SN2 reactions, the presence of the 4-methoxy group opens up the intriguing possibility of anchimeric assistance, which could lead to enhanced reaction rates. This guide provides a framework for understanding and predicting the kinetic behavior of this compound and offers a robust experimental protocol for its quantitative investigation. By leveraging this knowledge, researchers can better harness the synthetic potential of this compound in their drug discovery and development endeavors.
References
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A Comparative Guide to the X-ray Crystallography of 1,4-Disubstituted Cyclohexane Derivatives
For researchers, medicinal chemists, and material scientists, a profound understanding of the three-dimensional structure of molecules is paramount. It dictates their physical properties, biological activity, and interactions with other molecules. In the realm of cyclic organic compounds, substituted cyclohexanes represent a fundamental and ubiquitous structural motif. Their conformational flexibility, governed by the interplay of steric and electronic effects, presents a fascinating challenge in structural elucidation. This guide provides an in-depth technical comparison of the crystallographic features of 1,4-disubstituted cyclohexane derivatives, with a specific focus on 1-(Bromomethyl)-4-methoxycyclohexane and its analogues.
While a definitive crystal structure for this compound is not publicly available at the time of this publication, we will leverage established principles of conformational analysis to predict its solid-state structure. To provide a robust, data-driven comparison, we will present a detailed analysis of the experimentally determined crystal structure of a closely related analogue, trans-1,4-Chlorobromocyclohexane. This comparative approach will illuminate the key structural determinants and provide a practical framework for researchers working with similar molecular scaffolds.
The Significance of Conformational Lock-In: Axial vs. Equatorial Substituents
The cyclohexane ring is not a planar hexagon; it predominantly adopts a strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as ring-flipping, axial and equatorial positions interconvert.[1] For monosubstituted cyclohexanes, the conformation where the substituent occupies the more spacious equatorial position is generally more stable.[2]
In 1,4-disubstituted cyclohexanes, the relative orientation of the two substituents can be either cis (on the same side of the ring) or trans (on opposite sides). For a trans isomer, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is overwhelmingly favored due to the avoidance of destabilizing 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the axial hydrogens on the same side of the ring.[3] For a cis isomer, one substituent must be axial and the other equatorial.
Theoretical Conformational Analysis of trans-1-(Bromomethyl)-4-methoxycyclohexane
In the absence of experimental data, we can predict the most stable conformation of trans-1-(Bromomethyl)-4-methoxycyclohexane. The two possible chair conformations would place both the bromomethyl and methoxy groups in either diequatorial or diaxial positions.
Based on the principles of conformational analysis, the diequatorial conformer is expected to be significantly more stable. Both the bromomethyl and methoxy groups are sterically demanding, and their placement in axial positions would lead to significant 1,3-diaxial strain. Therefore, in the solid state, it is highly probable that trans-1-(Bromomethyl)-4-methoxycyclohexane would crystallize in the diequatorial chair conformation.
Caption: Predicted diequatorial conformation of trans-1-(Bromomethyl)-4-methoxycyclohexane.
A Comparative Case Study: The Crystal Structure of trans-1,4-Chlorobromocyclohexane
To ground our theoretical discussion in experimental data, we will examine the crystal structure of trans-1,4-Chlorobromocyclohexane. A study by Hassel and Hadler Viervoll provides the crystallographic details for this compound.[4] This molecule serves as an excellent analogue, allowing us to compare the influence of different halogen and alkoxy groups on the crystal packing and molecular conformation.
The crystallographic data for trans-1,4-Chlorobromocyclohexane reveals that the molecule adopts a centrosymmetric chair conformation with both the chlorine and bromine atoms in equatorial positions.[4] This finding strongly supports our prediction for the conformation of trans-1-(Bromomethyl)-4-methoxycyclohexane.
Comparative Crystallographic Data
| Parameter | trans-1,4-Chlorobromocyclohexane[4] | trans-1-(Bromomethyl)-4-methoxycyclohexane (Predicted) |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/a | Common space groups for organic molecules (e.g., P2₁/c, P-1) |
| a (Å) | 11.73 | - |
| b (Å) | 5.50 | - |
| c (Å) | 6.25 | - |
| β (°) | 118.5 | - |
| Z | 2 | - |
| Conformation | Diequatorial Chair | Predicted Diequatorial Chair |
The crystal structure of trans-1,4-Chlorobromocyclohexane is disordered, meaning the chlorine and bromine atoms statistically occupy the same crystallographic sites.[4] This is a common phenomenon in crystals of similarly sized and shaped molecules.
Experimental Protocols
Synthesis of 1,4-Dihalogenated Cyclohexane Derivatives
The synthesis of 1,4-dihalogenated cyclohexanes can be achieved through various methods, often starting from the corresponding diols or by the addition of halogens to cyclohexene derivatives. A general procedure for the synthesis of trans-1,4-dihalocyclohexanes involves the reaction of the corresponding trans-1,4-cyclohexanediol with a halogenating agent.
Step-by-Step Protocol for Synthesis of a trans-1,4-Dihalocyclohexane (General):
-
Starting Material: trans-1,4-Cyclohexanediol.
-
Reagents: A suitable halogenating agent such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).
-
Solvent: An inert solvent like dichloromethane or chloroform.
-
Procedure: a. Dissolve trans-1,4-cyclohexanediol in the chosen inert solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel. b. Cool the solution in an ice bath. c. Slowly add the halogenating agent dropwise to the cooled solution with constant stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC). e. Cool the reaction mixture and pour it into ice-cold water to quench the excess reagent. f. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to obtain the pure trans-1,4-dihalocyclohexane.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is crucial for X-ray crystallographic analysis. For small organic molecules like substituted cyclohexanes, several crystallization techniques can be employed.[5]
Step-by-Step Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A mixture of a good solvent and a poor solvent can also be effective.
-
Procedure: a. Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture in a clean vial. b. Loosely cap the vial to allow for slow evaporation of the solvent. c. Place the vial in a vibration-free environment at a constant temperature. d. Allow the solvent to evaporate slowly over several days to weeks. e. Monitor the vial for the formation of single crystals.
Caption: A generalized workflow for small molecule X-ray crystallography.
Conclusion and Future Directions
The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry. While experimental crystallographic data for this compound remains elusive, theoretical principles strongly suggest a diequatorial chair conformation in the solid state. The detailed examination of the crystal structure of trans-1,4-Chlorobromocyclohexane provides a valuable experimental touchstone, reinforcing the energetic preference for equatorial substitution in such systems.
Future work should focus on the successful synthesis and crystallization of this compound to provide definitive experimental validation of its solid-state structure. Such data would be a valuable addition to the Cambridge Structural Database and would allow for a more direct and nuanced comparison with other 1,4-disubstituted cyclohexane derivatives, furthering our understanding of the subtle interplay of steric and electronic factors that govern crystal packing and molecular conformation.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Hassel, O., & Hadler Viervoll, E. (1953). The Crystal Structure of trans-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 7, 1164-1169. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]
-
University of Calgary. (n.d.). Crystallization. [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]
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A Comparative Guide to the Spectroscopic Characterization of 1-(Bromomethyl)-4-methoxycyclohexane and Its Halogenated Analogs
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of the spectroscopic data for 1-(Bromomethyl)-4-methoxycyclohexane, a versatile building block in medicinal chemistry. By examining its characteristic spectral features alongside its chloro- and iodo-analogs, we will explore the nuances of structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the "why" behind the data, offering insights into the experimental choices and the interpretation of spectral patterns that are crucial for confident compound characterization.
The Importance of Multi-faceted Spectroscopic Analysis
In the synthesis of complex molecules, relying on a single analytical technique for structural confirmation is fraught with peril. Each spectroscopic method provides a unique piece of the molecular puzzle. Proton and Carbon-13 NMR spectroscopy reveal the connectivity and chemical environment of the carbon and hydrogen framework. Infrared spectroscopy identifies the functional groups present. Mass spectrometry provides the molecular weight and fragmentation patterns, offering clues to the molecule's composition and stability. It is the synergistic interpretation of these datasets that affords the highest level of confidence in structural assignment.
Experimental Workflows: A Validating System
The protocols outlined below are designed to be self-validating. Each step, from sample preparation to data acquisition and processing, is chosen to ensure data integrity and reproducibility.
Diagram of the General Spectroscopic Workflow
Caption: General workflow for the spectroscopic characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
Table 1: Simulated ¹H NMR Data for 1-(Halomethyl)-4-methoxycyclohexane Derivatives (400 MHz, CDCl₃)
| Compound | δ (ppm) - OCH₃ (s, 3H) | δ (ppm) - CH₂X (d, 2H) | δ (ppm) - CH-O (m, 1H) | δ (ppm) - Cyclohexyl CH, CH₂ (m, 9H) |
| This compound | 3.34 | 3.28 | 3.20 | 1.20-2.10 |
| 1-(Chloromethyl)-4-methoxycyclohexane | 3.34 | 3.40 | 3.20 | 1.20-2.10 |
| 1-(Iodomethyl)-4-methoxycyclohexane | 3.34 | 3.10 | 3.20 | 1.20-2.10 |
Note: The data presented in this table is simulated for illustrative purposes due to the limited availability of experimental spectra in public databases.
Expertise & Experience in Interpretation:
-
-OCH₃ Signal: The sharp singlet at approximately 3.34 ppm is characteristic of the three equivalent protons of the methoxy group. Its chemical shift is relatively constant across the different halogenated analogs as the halogen atom is distant.
-
-CH₂X Signal: The chemical shift of the methylene protons adjacent to the halogen is highly dependent on the electronegativity of the halogen (Cl > Br > I). Consequently, the doublet for the -CH₂Cl protons appears at a lower field (more deshielded) compared to the -CH₂Br and -CH₂I protons. The signal is a doublet due to coupling with the adjacent methine proton on the cyclohexane ring.
-
CH-O Signal: The methine proton attached to the oxygen-bearing carbon appears as a multiplet around 3.20 ppm. Its chemical environment is less affected by the change in the halogen.
-
Cyclohexyl Protons: The remaining cyclohexane ring protons give rise to a complex series of overlapping multiplets in the upfield region (1.20-2.10 ppm). The complexity arises from the conformational rigidity of the cyclohexane ring and the various axial and equatorial proton environments.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Table 2: Simulated ¹³C NMR Data for 1-(Halomethyl)-4-methoxycyclohexane Derivatives (100 MHz, CDCl₃)
| Compound | δ (ppm) - OCH₃ | δ (ppm) - CH₂X | δ (ppm) - CH-O | δ (ppm) - Cyclohexyl CH, CH₂ |
| This compound | 56.5 | 39.8 | 78.5 | 29.0, 31.5, 38.0 |
| 1-(Chloromethyl)-4-methoxycyclohexane | 56.5 | 47.2 | 78.6 | 29.1, 31.6, 38.2 |
| 1-(Iodomethyl)-4-methoxycyclohexane | 56.4 | 10.5 | 78.4 | 28.8, 31.4, 37.8 |
Note: The data presented in this table is simulated for illustrative purposes.
Expertise & Experience in Interpretation:
-
-OCH₃ Carbon: The carbon of the methoxy group appears around 56.5 ppm.
-
-CH₂X Carbon: The "heavy atom effect" is prominent here. The chemical shift of the carbon attached to the halogen is significantly influenced by the halogen's identity. The more electronegative chlorine deshields the carbon the most, resulting in a downfield shift. Conversely, the large, polarizable iodine atom shields the carbon, causing a significant upfield shift.
-
CH-O Carbon: The carbon atom bonded to the methoxy group is observed at a downfield position (around 78.5 ppm) due to the deshielding effect of the oxygen atom.
-
Cyclohexyl Carbons: The remaining cyclohexane carbons appear in the aliphatic region of the spectrum. The exact chemical shifts would depend on their position relative to the substituents and their axial/equatorial orientation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of bonds within the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2950-2850 | C-H stretch | Alkane |
| 1450 | C-H bend | Alkane |
| 1100-1000 | C-O stretch | Ether |
| 700-500 | C-Br stretch | Alkyl Bromide |
Expertise & Experience in Interpretation:
-
C-H Stretching and Bending: The strong absorptions in the 2950-2850 cm⁻¹ and around 1450 cm⁻¹ are characteristic of the sp³ C-H bonds of the cyclohexane and methyl groups.
-
C-O Stretching: A strong, prominent band in the 1100-1000 cm⁻¹ region is a key indicator of the C-O ether linkage.[1]
-
C-X Stretching: The C-X stretching vibration is highly dependent on the mass of the halogen atom. The C-Cl stretch typically appears around 750-650 cm⁻¹, the C-Br stretch is found at lower wavenumbers (700-500 cm⁻¹), and the C-I stretch is even lower (around 500 cm⁻¹). This region can be diagnostic for identifying the specific halogen present.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
Diagram of a Typical Mass Spectrometry Fragmentation Pathway
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
